2-[(4-Chlorophenyl)methyl]azepane
説明
特性
CAS番号 |
68840-79-9 |
|---|---|
分子式 |
C13H18ClN |
分子量 |
223.74 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H18ClN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2 |
InChIキー |
OFYXLEPTLFZDDA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
A Strategic Framework for Elucidating the In Vitro Mechanism of Action of 2-[(4-Chlorophenyl)methyl]azepane
An In-Depth Technical Guide
Abstract
The azepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric elements, making it a valuable motif for engaging a wide range of biological targets.[2] The compound 2-[(4-Chlorophenyl)methyl]azepane represents a novel chemical entity whose mechanism of action is not yet publicly characterized. This guide, intended for researchers in drug discovery and pharmacology, outlines a systematic, in-depth strategy for the comprehensive in vitro characterization of this and similar novel molecules. We will move from initial target hypothesis based on structural analogy to primary screening, secondary target validation, and finally, functional characterization. Each step is accompanied by detailed, field-proven protocols and the rationale behind key experimental choices, ensuring a self-validating and robust investigational workflow.
Part 1: Initial Target Prioritization and Hypothesis Generation
Before initiating expensive and time-consuming in vitro assays, a logical starting point is to generate a testable hypothesis based on the molecule's structure. The structure of 2-[(4-Chlorophenyl)methyl]azepane contains two key features: the saturated seven-membered azepane ring and the 4-chlorobenzyl substituent.
-
The Azepane Ring: This is a common scaffold in centrally active agents, including antihistamines like Azelastine and anticonvulsants.[2][3] Its presence suggests a potential for interaction with central nervous system (CNS) targets.
-
The (4-Chlorophenyl)methyl Moiety: This group is a classic pharmacophore found in numerous compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It is also present in antagonists for various G-protein coupled receptors (GPCRs).
Hypothesis: Based on these structural motifs, 2-[(4-Chlorophenyl)methyl]azepane is hypothesized to be a CNS-active compound, likely interacting with monoamine transporters or aminergic GPCRs (e.g., serotonin, dopamine, or histamine receptors). This hypothesis provides a logical starting point for designing the subsequent screening cascade.
Part 2: Primary Screening - A Broad-Based Approach to Target Discovery
To avoid bias and uncover unexpected activities, the initial experimental step should be a broad primary screen. This involves testing the compound at a single, high concentration (e.g., 10 µM) against a large panel of diverse biological targets. This approach serves to efficiently identify the most promising targets for further investigation.
A safety pharmacology screen, such as those offered by commercial vendors, is ideal for this purpose. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes, providing a comprehensive overview of a compound's bioactivity.[4]
Experimental Workflow: Broad Target Screening
The diagram below illustrates a typical workflow for a broad liability and target identification screen.
Caption: Figure 1: Workflow for Primary Target Screening.
A "hit" is defined as any target showing significant modulation (typically >50% inhibition or stimulation) by the compound. These hits form the basis for the next stage of investigation.
Part 3: Secondary Assay - Target Validation and Affinity (Kᵢ) Determination
Once primary hits are identified, the next crucial step is to validate these interactions and quantify the compound's binding affinity. The gold-standard method for this is the competitive radioligand binding assay . This assay determines the concentration of the test compound required to displace 50% of a specific, high-affinity radioligand from its target receptor or transporter (the IC₅₀ value). This value is then used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a representative example for validating a hit on the dopamine transporter.
-
Source Material: Prepare synaptosomes from rat striatal tissue or use cell membranes from a cell line stably expressing human DAT (hDAT).
-
Radioligand Selection: Choose a high-affinity DAT radioligand, such as [³H]-WIN 35,428.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Reaction Mixture (in a 96-well plate):
-
50 µL of assay buffer
-
50 µL of test compound (2-[(4-Chlorophenyl)methyl]azepane) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of radioligand ([³H]-WIN 35,428) at a final concentration near its Kₑ value.
-
100 µL of membrane/synaptosome preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Controls:
-
Total Binding: Wells containing buffer instead of the test compound.
-
Non-specific Binding (NSB): Wells containing a high concentration of a known DAT inhibitor (e.g., 100 µM GBR-12909) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Part 4: Functional Characterization - Defining the Mode of Action
Demonstrating binding is not sufficient; one must determine the functional consequence of that binding. Does the compound inhibit the target's function (antagonist/inhibitor), activate it (agonist), or modulate it in another way? A functional assay is required to answer this.
Continuing with the DAT example, a synaptosome neurotransmitter uptake assay is the ideal functional follow-up. This assay directly measures the ability of the compound to block the primary function of DAT: the reuptake of dopamine from the synaptic space.
Protocol: [³H]-Dopamine Uptake Assay in Rat Striatal Synaptosomes
-
Source Material: Prepare fresh synaptosomes from rat striatal tissue.
-
Assay Buffer: Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and metabolic inhibitors to block vesicular uptake and dopamine degradation (e.g., pargyline).
-
Pre-incubation:
-
In a 96-well plate, add synaptosomes to wells containing various concentrations of the test compound (2-[(4-Chlorophenyl)methyl]azepane) or a known inhibitor (e.g., GBR-12909 for positive control).
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiation of Uptake: Add [³H]-Dopamine to each well at a final concentration near its Kₘ for the transporter to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake reaction by rapidly filtering the synaptosomes through a glass fiber filter mat using a cell harvester and washing with ice-cold buffer.
-
Detection: Quantify the amount of [³H]-Dopamine taken up by the synaptosomes using a liquid scintillation counter.
-
Controls: Non-specific uptake is determined by running the assay at 4°C, a temperature at which active transport is inhibited.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism: inhibition of DAT by the test compound, leading to an increase in synaptic dopamine concentration.
Caption: Figure 2: Proposed Functional Mechanism at the Dopaminergic Synapse.
Part 5: Data Analysis and Interpretation
Raw data (CPM) from the assays must be converted into meaningful pharmacological parameters.
-
Specific Binding Calculation:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
IC₅₀ Determination: Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀.
-
Kᵢ Calculation (Cheng-Prusoff Equation): Convert the IC₅₀ from the binding assay to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[5]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
-
-
Functional Potency (IC₅₀): Determine the IC₅₀ from the functional assay (e.g., dopamine uptake) using the same curve-fitting method.
Representative Data Summary
The following table presents hypothetical, yet realistic, data that could be generated from the described assays for 2-[(4-Chlorophenyl)methyl]azepane.
| Target | Assay Type | Parameter | Value |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 Binding | Kᵢ | 85 nM |
| Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | IC₅₀ | 150 nM |
| Serotonin Transporter (SERT) | [³H]-Citalopram Binding | Kᵢ | 1,200 nM |
| Serotonin Transporter (SERT) | [³H]-Serotonin Uptake | IC₅₀ | 2,500 nM |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine Binding | Kᵢ | 950 nM |
| Norepinephrine Transporter (NET) | [³H]-Norepinephrine Uptake | IC₅₀ | 1,800 nM |
| Histamine H₁ Receptor | [³H]-Pyrilamine Binding | Kᵢ | >10,000 nM |
Interpretation: The hypothetical data suggest that 2-[(4-Chlorophenyl)methyl]azepane is a potent and selective inhibitor of the dopamine transporter, with approximately 10-fold selectivity over NET and SERT. The lack of activity at the H₁ receptor suggests it is not a typical antihistamine despite the azepane core.
Conclusion
This guide presents a robust, multi-step framework for the in vitro mechanistic characterization of novel compounds like 2-[(4-Chlorophenyl)methyl]azepane. By progressing logically from hypothesis generation to broad screening and subsequent target validation with specific binding and functional assays, researchers can build a comprehensive and reliable pharmacological profile. This systematic approach not only identifies the primary mechanism of action but also provides crucial data on potency and selectivity, which are essential for guiding further drug development efforts.
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An In-depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 2-[(4-Chlorophenyl)methyl]azepane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] The specific compound, 2-[(4-Chlorophenyl)methyl]azepane, represents a novel chemical entity for which the receptor binding affinity profile is not yet publicly characterized. This guide provides a comprehensive, technically-grounded framework for the systematic determination of its binding characteristics and functional activity. We will move beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust scientific approach. This document serves as a roadmap for researchers seeking to characterize this, or similar novel compounds, from initial binding assays to functional cellular responses.
Introduction: The Challenge of a Novel Chemical Entity
The therapeutic potential of any new compound is fundamentally linked to its interaction with biological targets. For 2-[(4-Chlorophenyl)methyl]azepane, the journey from a synthesized molecule to a potential therapeutic lead begins with a crucial question: Which receptors does it bind to, and with what affinity?
A preliminary literature survey reveals no established receptor binding profile for 2-[(4-Chlorophenyl)methyl]azepane. This guide, therefore, outlines a validated, multi-stage experimental strategy to comprehensively map its pharmacological landscape. We will detail the requisite in vitro assays, from broad screening to detailed affinity and functional characterization, providing both the "how" and the "why" at each stage.
Strategic Workflow for Profile Determination
A logical and phased approach is critical to efficiently and accurately characterize a novel compound. The workflow is designed to first identify potential high-affinity targets and then to quantify the nature of the interaction.
Phase 1 & 2: Radioligand Binding Assays for Affinity and Selectivity
Radioligand binding assays are the gold standard for measuring the direct interaction between a ligand and a receptor.[3] They are robust, sensitive, and provide quantitative data on affinity (Kd, Ki) and receptor density (Bmax).[2][3]
Foundational Requirement: Cell Membrane Preparation
The quality of binding data is contingent on the quality of the receptor source. For most G-protein coupled receptors (GPCRs), the preferred source is a stable cell line (e.g., HEK293, CHO) overexpressing the human recombinant receptor of interest.[4][5][6] This ensures a high and consistent receptor density, which is crucial for a good assay window.
Step-by-Step Protocol: Membrane Preparation
-
Cell Culture: Grow cells stably expressing the target receptor to ~90% confluency.
-
Harvesting: Gently scrape cells into ice-cold phosphate-buffered saline (PBS). Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Homogenize using a Dounce or polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step to remove cytosolic contaminants.
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer, often containing a cryoprotectant like sucrose.[7]
-
Quantification & Storage: Determine the total protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.[7]
Saturation Binding Assay: Characterizing the Radioligand
Before determining the affinity of our test compound, we must first characterize the binding of the radioligand to the target receptor. This is achieved through a saturation binding experiment.
Causality: This step is non-negotiable. It validates that the radioligand binds with high affinity and to a finite number of specific sites. The resulting dissociation constant (Kd) of the radioligand is essential for the accurate calculation of the inhibition constant (Ki) for our test compound in the subsequent competition assay.[2][8]
Step-by-Step Protocol: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).
-
Radioligand Addition: Add increasing concentrations of a suitable radioligand (e.g., 3H-labeled agonist or antagonist) to all wells.[8]
-
NSB Determination: To the NSB wells, add a high concentration (typically 100-1000 fold the Kd) of an unlabeled, high-affinity ligand for the same receptor. This displaces the radioligand from the specific receptor sites, leaving only binding to the filter, lipids, and other non-receptor components.[9][10]
-
Incubation: Add the prepared cell membranes (typically 5-50 µg protein per well) to initiate the binding reaction. Incubate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7]
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[7]
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding - Non-Specific Binding.
-
Plot Specific Binding vs. Radioligand Concentration.
-
Fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd (ligand concentration that binds to 50% of receptors at equilibrium) and Bmax (maximum number of binding sites).[8]
-
Competition Binding Assay: Determining the Affinity of 2-[(4-Chlorophenyl)methyl]azepane
This is the core experiment to determine the affinity of our unlabeled test compound. It measures the ability of 2-[(4-Chlorophenyl)methyl]azepane to compete with a fixed concentration of the radioligand for binding to the receptor.[3]
Step-by-Step Protocol: Competition Binding Assay
-
Assay Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.[11]
-
Add assay buffer to the "total binding" wells.
-
Add excess unlabeled ligand to the "non-specific binding" wells.
-
Add serially diluted concentrations of 2-[(4-Chlorophenyl)methyl]azepane to the remaining wells.
-
-
Incubation, Termination, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined previously.[7]
-
Data Presentation: Hypothetical Binding Affinity Profile
The results from a broad competition screen would be summarized in a table.
| Receptor Target | % Inhibition @ 1µM | Ki (nM) |
| Dopamine D2 | 85% | 75 |
| Dopamine D3 | 92% | 25 |
| Serotonin 5-HT2A | 65% | 250 |
| Adrenergic α1A | 15% | >1000 |
| Muscarinic M1 | 5% | >1000 |
| ... (other targets) | <10% | >1000 |
| Table 1: Hypothetical receptor binding affinity data for 2-[(4-Chlorophenyl)methyl]azepane. Ki values are determined for targets showing significant inhibition. |
Phase 3: Functional Characterization
Binding affinity does not describe the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine this.[12][13]
The choice of assay depends on the G-protein the receptor couples to upon activation.[14]
cAMP Accumulation Assay (for Gs and Gi-coupled Receptors)
This assay measures the production of the second messenger cyclic AMP. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[12]
Step-by-Step Protocol: cAMP Assay
-
Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and grow overnight.[15]
-
Compound Incubation: Remove media and add buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add various concentrations of 2-[(4-Chlorophenyl)methyl]azepane.
-
For Gs Agonism: Incubate directly.
-
For Gi Agonism: Add a known adenylyl cyclase activator like forskolin along with the test compound.
-
For Antagonism: Pre-incubate with the test compound, then add a known agonist for the receptor.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[16]
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a detection kit, commonly based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).[16][17]
-
Data Analysis: Plot the measured signal against the log concentration of the test compound. Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Intracellular Calcium Flux Assay (for Gq-coupled Receptors)
Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This can be measured using calcium-sensitive fluorescent dyes.[12]
Step-by-Step Protocol: Calcium Flux Assay
-
Cell Plating: Plate cells expressing the target receptor in a clear-bottom, black-walled 96- or 384-well plate.[15]
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.[1][15]
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading.
-
Detection: Inject various concentrations of 2-[(4-Chlorophenyl)methyl]azepane (or an antagonist followed by an agonist) and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the compound. A sigmoidal curve fit provides the EC50 and Emax for the calcium response.
Conclusion: Synthesizing a Comprehensive Profile
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Metabolic Degradation of 2-[(4-Chlorophenyl)methyl]azepane: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, predictive framework for understanding the metabolic degradation pathways of the novel chemical entity 2-[(4-Chlorophenyl)methyl]azepane. In the absence of specific empirical data for this compound, this document leverages established principles of drug metabolism and draws upon extensive data from structurally analogous compounds, including those containing azepane and chlorophenyl moieties. We project the primary Phase I and Phase II metabolic transformations, identify the likely enzymatic systems involved, and offer detailed, field-proven experimental protocols for the elucidation and confirmation of these pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities, providing a robust starting point for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Imperative of Metabolic Profiling in Drug Discovery
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. Understanding how a new chemical entity (NCE) is transformed within a biological system is a cornerstone of modern drug development. These biotransformations, categorized into Phase I (functionalization) and Phase II (conjugation) reactions, are orchestrated by a suite of enzymes primarily located in the liver. The resulting metabolites can range from inactive, readily excretable compounds to pharmacologically active or even toxic species. Therefore, a thorough characterization of metabolic pathways is not merely a regulatory requirement but a fundamental step in de-risking a drug candidate and optimizing its therapeutic potential.
This guide focuses on 2-[(4-Chlorophenyl)methyl]azepane, a compound featuring a seven-membered azepane ring, a chlorophenyl group, and a methylene bridge. Each of these structural motifs presents a potential site for metabolic attack. By dissecting the known metabolic pathways of compounds bearing these individual features, we can construct a high-confidence predictive map of its biotransformation.
Predicted Metabolic Pathways of 2-[(4-Chlorophenyl)methyl]azepane
The metabolic degradation of 2-[(4-Chlorophenyl)methyl]azepane is anticipated to proceed through a series of Phase I and Phase II reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or unmask functional groups, typically increasing the polarity of the parent compound. For 2-[(4-Chlorophenyl)methyl]azepane, the following oxidative pathways are predicted to be most prominent:
-
Aromatic Hydroxylation: The chlorophenyl ring is a prime target for hydroxylation, a classic CYP-mediated reaction. Oxidation is most likely to occur at the positions ortho or meta to the chlorine atom, resulting in phenolic metabolites. These metabolites are then readily available for subsequent Phase II conjugation. Studies on the metabolism of other chlorophenyl-containing compounds, such as 4-chlorobiphenyl, have demonstrated the formation of various hydroxylated derivatives.[1][2]
-
N-Dealkylation of the Azepane Ring: The removal of the (4-chlorophenyl)methyl group from the azepane nitrogen is a highly probable metabolic pathway. Oxidative N-dealkylation is a common fate for cyclic amines and is catalyzed by CYP enzymes.[3][4][5][6][7] This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield azepane and 4-chlorobenzaldehyde. The aldehyde would then be further oxidized to 4-chlorobenzoic acid.
-
Azepane Ring Oxidation: The seven-membered azepane ring itself can be a substrate for oxidation. Hydroxylation at various positions on the carbon skeleton of the ring is a plausible metabolic route. While azepane rings can sometimes be associated with lower metabolic stability compared to smaller rings like piperidine, they are still subject to these oxidative transformations.[8][9]
-
Methylene Bridge Oxidation: The benzylic carbon of the methylene bridge is another potential site for hydroxylation, which would lead to the formation of a carbinol metabolite.
The interplay of these pathways can also lead to the formation of multi-oxidized metabolites, such as a hydroxylated chlorophenyl ring on the intact parent molecule or on a de-alkylated fragment.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly enhancing their water solubility and facilitating their excretion.
-
Glucuronidation: The hydroxylated metabolites formed during Phase I, particularly the phenolic derivatives from aromatic hydroxylation, are excellent substrates for UDP-glucuronosyltransferases (UGTs). This will result in the formation of O-glucuronides, which are typically inactive and readily eliminated in urine or bile.
-
Sulfation: In addition to glucuronidation, phenolic metabolites can also undergo sulfation, catalyzed by sulfotransferases (SULTs), to form sulfate conjugates.
The following diagram illustrates the predicted primary metabolic pathways for 2-[(4-Chlorophenyl)methyl]azepane.
Caption: Predicted Phase I and Phase II metabolic pathways of 2-[(4-Chlorophenyl)methyl]azepane.
Experimental Workflows for Metabolite Identification and Pathway Elucidation
The confirmation of the predicted metabolic pathways requires a systematic experimental approach, typically involving in vitro and in vivo studies, coupled with advanced analytical techniques.
In Vitro Metabolism Studies
In vitro models are rapid and cost-effective methods for initial metabolic profiling and enzyme identification.[10][11]
Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for assessing Phase I metabolism.[11]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5-1.0 mg/mL) and the test compound 2-[(4-Chlorophenyl)methyl]azepane (final concentration typically 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the disappearance of the parent compound over time. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance. For metabolite identification, full-scan high-resolution mass spectrometry is employed.[12][13][14][15]
Cryopreserved or fresh hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as necessary cofactors.[16]
Experimental Protocol: Metabolite Profiling in Suspended Human Hepatocytes
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in the appropriate incubation medium to a defined cell density (e.g., 1 x 10^6 viable cells/mL).[16]
-
Incubation: Add 2-[(4-Chlorophenyl)methyl]azepane (final concentration typically 1-10 µM) to the hepatocyte suspension.
-
Time-course Sampling: Incubate at 37°C in a humidified incubator with 5% CO2. Collect samples of the cell suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Quenching and Extraction: Terminate the metabolic activity by adding ice-cold acetonitrile. Lyse the cells and precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-HRMS (High-Resolution Mass Spectrometry) to identify potential metabolites by comparing the chromatograms of the test samples with those of control samples (incubations without the test compound).
Analytical Strategy: LC-MS/MS for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[12][13][17]
Table 1: Key Analytical Techniques in Metabolite Identification
| Technique | Application | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Initial detection and identification of potential metabolites in complex biological matrices. | Provides accurate mass measurements of parent and metabolite ions, enabling the determination of elemental compositions. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. | Fragmentation patterns of metabolite ions are compared to those of the parent compound to pinpoint the site of metabolic modification. |
| Liquid Chromatography (LC) | Separation of the parent compound from its various metabolites prior to mass analysis. | Retention time shifts relative to the parent compound can indicate changes in polarity, a common consequence of metabolism. |
The general workflow for identifying metabolites using LC-MS is depicted below.
Caption: General experimental workflow for metabolite identification using LC-MS.
Conclusion and Future Directions
The metabolic pathways of 2-[(4-Chlorophenyl)methyl]azepane are predicted to involve a combination of aromatic hydroxylation, N-dealkylation of the azepane moiety, and subsequent Phase II conjugation reactions. This predictive analysis, grounded in the established metabolic fates of structurally related compounds, provides a critical roadmap for empirical investigation. The detailed experimental protocols outlined in this guide offer a robust framework for elucidating the biotransformation of this and other novel chemical entities.
The next steps in the characterization of 2-[(4-Chlorophenyl)methyl]azepane should involve the execution of these in vitro studies to confirm the predicted metabolites and to identify the specific CYP and UGT isoforms responsible for their formation. This will be followed by in vivo studies in preclinical species to understand the complete pharmacokinetic profile and to ensure that the metabolites formed in humans are also present in the toxicology species. A thorough understanding of its metabolic fate will be paramount to the successful development of 2-[(4-Chlorophenyl)methyl]azepane as a potential therapeutic agent.
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An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Chlorophenyl)methyl]azepane Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(4-Chlorophenyl)methyl]azepane hydrochloride, a molecule of significant interest in contemporary drug discovery. In the absence of a complete, publicly available dataset for this specific salt, this document serves as both a repository of known information on the free base and related structures, and a detailed methodological guide for the experimental determination of its essential physicochemical parameters. By grounding our discussion in established analytical techniques and authoritative protocols, we aim to equip researchers with the necessary tools to fully characterize this compound, thereby enabling informed decisions in formulation, preclinical, and clinical development.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which can be predicted and mitigated by a thorough understanding of its physicochemical properties. These fundamental characteristics, including solubility, pKa, and lipophilicity, govern a molecule's behavior in biological systems, influencing everything from its absorption and distribution to its metabolic stability and potential for toxicity. For a molecule such as 2-[(4-Chlorophenyl)methyl]azepane hydrochloride, a comprehensive physicochemical profile is not merely academic; it is a critical prerequisite for successful drug development.
This guide will delve into the structural attributes of 2-[(4-Chlorophenyl)methyl]azepane hydrochloride and provide a framework for its complete characterization. We will begin by summarizing the available information and then transition to detailed, field-proven experimental protocols for determining the key parameters that are not yet publicly documented.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 2-(4-chlorophenyl)azepane | [1] |
| CAS Number | 383129-18-8 | [1] |
| Molecular Formula | C₁₂H₁₆ClN | [1] |
| Molecular Weight | 209.72 g/mol |
The hydrochloride salt is formed by the reaction of the basic azepane nitrogen with hydrochloric acid. This conversion is a common strategy in drug development to improve properties such as solubility and stability.[2]
Structural Elucidation: A Methodological Overview
Confirmation of the structure of a newly synthesized batch of 2-[(4-Chlorophenyl)methyl]azepane hydrochloride would be unequivocally established through a combination of spectroscopic and crystallographic techniques.
¹H and ¹³C NMR are indispensable for confirming the molecular scaffold. For azepane derivatives, the proton and carbon signals will be characteristic of the substituted aromatic ring and the saturated seven-membered heterocycle.[3][4] Upon formation of the hydrochloride salt, a downfield shift in the ¹H NMR signals of the protons adjacent to the azepane nitrogen is expected, providing clear evidence of protonation.[5]
Mass spectrometry is used to confirm the molecular weight and elemental composition. Given the presence of a chlorine atom, the mass spectrum of 2-[(4-Chlorophenyl)methyl]azepane and its fragments will exhibit a characteristic isotopic pattern. A compound with one chlorine atom will show an M peak and an M+2 peak in an approximate 3:1 ratio, which serves as a molecular fingerprint.[6][7] High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, further confirming the elemental formula.[8][9]
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For the hydrochloride salt, SCXRD can confirm the site of protonation and reveal the crystal packing and hydrogen-bonding networks, which are crucial for understanding the solid-state properties of the drug substance.[10]
Key Physicochemical Properties and Their Experimental Determination
The following sections outline the core physicochemical properties and provide detailed protocols for their experimental determination.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. For a hydrochloride salt of a basic compound, solubility is expected to be pH-dependent.
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11][12]
-
Preparation of Saturated Solution: Add an excess amount of 2-[(4-Chlorophenyl)methyl]azepane hydrochloride to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).
-
Equilibration: Agitate the sealed vials in a temperature-controlled shaker (e.g., at 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation, followed by filtration through a chemically inert filter (e.g., PTFE).[11]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[11]
-
Data Reporting: Report the solubility in mg/mL or mol/L at each pH and temperature.
The following diagram illustrates the workflow for determining equilibrium solubility.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For 2-[(4-Chlorophenyl)methyl]azepane, the pKa of the protonated azepane nitrogen is a critical parameter.
Potentiometric titration is a highly precise method for pKa determination.[13][14][15]
-
Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Prepare a solution of the hydrochloride salt of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[13]
-
Titration: Place the solution in a thermostatted vessel and titrate with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, derivative plots can be used to precisely locate the equivalence point.[15]
The relationship between pH, pKa, and the ionization state of the molecule is described by the Henderson-Hasselbalch equation.[16]
Lipophilicity: Partition and Distribution Coefficients
Lipophilicity is a key factor influencing a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (log P) or the distribution coefficient (log D).
-
log P (Partition Coefficient): Refers to the ratio of the concentration of the neutral species of the compound in octanol versus water at equilibrium.
-
log D (Distribution Coefficient): Refers to the ratio of the concentration of all species (ionized and neutral) of the compound in octanol versus water at a specific pH.
The OECD provides standardized guidelines for the determination of the n-octanol/water partition coefficient.[17][18] The slow-stirring method is particularly suitable for compounds with high log P values.[19]
-
Phase Preparation: Saturate n-octanol with water and water (or a buffer of a specific pH for log D determination) with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the two prepared phases in a vessel.
-
Equilibration: Shake or stir the vessel at a constant temperature until equilibrium is reached.
-
Phase Separation: Separate the octanol and aqueous phases, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate log P or log D as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
The following diagram outlines the decision process for selecting the appropriate method for log P determination.
Summary and Forward Outlook
A comprehensive understanding of the physicochemical properties of 2-[(4-Chlorophenyl)methyl]azepane hydrochloride is essential for its successful development as a therapeutic agent. While a complete experimental dataset is not yet publicly available, this guide has provided a robust framework for its characterization. By employing the standardized protocols for determining solubility, pKa, and lipophilicity, and utilizing advanced spectroscopic and crystallographic techniques for structural confirmation, researchers can generate the critical data needed to guide formulation development, predict in vivo behavior, and ultimately de-risk the path to clinical application. The methodologies outlined herein represent the gold standard in pharmaceutical sciences and will ensure a thorough and reliable characterization of this promising molecule.
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A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-[(4-Chlorophenyl)methyl]azepane
Foreword: The CNS Imperative
For any therapeutic candidate targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is the primary determinant of its potential efficacy. The BBB, a highly selective interface of endothelial cells, pericytes, and astrocytes, rigorously controls the passage of substances from the systemic circulation into the brain's delicate microenvironment[1][2]. An estimated 98% of small-molecule drugs are unable to cross this barrier, making the early and accurate assessment of BBB permeability a critical, non-negotiable step in neuropharmacology[3].
Part 1: Foundational Assessment - In Silico & Physicochemical Profiling
The journey begins not at the lab bench, but with computational modeling. This initial phase is a cost-effective, high-throughput method to triage compounds and establish a baseline hypothesis for BBB penetration. The fundamental principle is that a molecule's structure dictates its physicochemical properties, which in turn govern its ability to passively diffuse across the lipid-rich endothelial membranes of the BBB.
Key Physicochemical Determinants
The following parameters are critical predictors of passive BBB transport. They are typically calculated using computational software (e.g., ADMET Predictor™, SwissADME). For 2-[(4-Chlorophenyl)methyl]azepane, these calculated values will form our initial hypothesis.
-
Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. A LogP value between 1.5 and 3.5 is often optimal for BBB penetration; too low, and the compound won't enter the lipid membrane, too high, and it may be retained within the membrane or be a substrate for efflux pumps.[4]
-
Molecular Weight (MW): Smaller is generally better. Compounds with a MW below 400-450 Da have a higher probability of passive diffusion across the BBB.
-
Topological Polar Surface Area (TPSA): An estimation of the surface area of a molecule occupied by polar atoms. A lower TPSA (< 90 Ų) is strongly correlated with better BBB permeability as it reduces the energy penalty of desolvation required to enter the lipid membrane.[5]
-
Hydrogen Bond Count: The number of hydrogen bond donors and acceptors influences a molecule's polarity. Fewer hydrogen bonds (Donors ≤ 3, Acceptors ≤ 7) are favorable for BBB passage.
Table 1: Predicted Physicochemical Properties for 2-[(4-Chlorophenyl)methyl]azepane
| Property | Predicted Value | Implication for BBB Permeability |
|---|---|---|
| Molecular Formula | C₁₃H₁₈ClN | - |
| Molecular Weight | 223.74 g/mol | Favorable: Well below the 450 Da guideline. |
| Lipophilicity (XLogP3) | 3.5 | Borderline/Favorable: Within the optimal range for membrane partitioning. |
| TPSA | 12.03 Ų | Highly Favorable: Significantly below the 90 Ų threshold. |
| H-Bond Donors | 1 | Favorable: Below the guideline of ≤ 3. |
| H-Bond Acceptors | 1 | Favorable: Below the guideline of ≤ 7. |
Note: Predicted values are estimations and require experimental validation.
In Silico Permeability Models
Quantitative Structure-Activity Relationship (QSAR) and machine learning models leverage large datasets of compounds with known BBB permeability to build predictive algorithms.[6][7] These models analyze molecular descriptors and fingerprints to classify a new compound as BBB+ (penetrant) or BBB- (non-penetrant).
Rationale: Submitting the structure of 2-[(4-Chlorophenyl)methyl]azepane to a validated in silico model provides a rapid, evidence-based prediction that integrates multiple physicochemical properties simultaneously. A positive prediction from this stage, supported by the favorable properties in Table 1, provides a strong justification for committing resources to experimental validation.
Part 2: In Vitro Experimental Screening
With a favorable computational profile, we proceed to in vitro models. These assays provide the first experimental quantification of permeability in controlled biological or biomimetic systems. We employ a two-pronged approach, starting with a simple model of passive diffusion and escalating to a complex, cell-based model that recapitulates more of the BBB's physiology.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay measures a compound's ability to passively diffuse from a donor well, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor well.[8] It is a rapid, cost-effective method to isolate and quantify passive transcellular permeability, a key transport mechanism for many CNS drugs.
Causality: By starting with PAMPA, we answer the most basic question first: "Can the compound cross a lipid barrier?" A high permeability value here suggests the fundamental physicochemical properties are suitable. A low value may indicate issues with solubility or lipophilicity that would hinder any form of brain penetration. This assay deliberately excludes active transporters, providing a clean measure of passive potential.[9]
Protocol: PAMPA-BBB
-
Preparation:
-
Prepare a stock solution of 2-[(4-Chlorophenyl)methyl]azepane at 10 mM in DMSO.
-
Prepare the assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Coat the filter of a 96-well donor plate with 5 µL of a BBB-mimetic lipid solution (e.g., a mixture of phospholipids in dodecane) and allow it to impregnate the membrane.[9]
-
-
Assay Setup:
-
Add 300 µL of fresh assay buffer to each well of a 96-well acceptor plate.
-
Prepare the donor solution by diluting the compound stock solution into the assay buffer to a final concentration of 10 µM (final DMSO concentration ≤ 0.5%).
-
Add 150 µL of the donor solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating the "sandwich."
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for 4-5 hours with gentle agitation.[10]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C]_A / [C]_Equilibrium)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_Equilibrium is the theoretical equilibrium concentration.
-
Table 2: Interpretation of PAMPA-BBB Results
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
|---|---|
| > 6.0 | High (Likely CNS Penetrant) |
| 2.0 - 6.0 | Medium (Possible CNS Penetrant) |
| < 2.0 | Low (Likely CNS Non-Penetrant) |
Immortalized Human Brain Endothelial Cell (hCMEC/D3) Transwell Assay
Principle: This assay uses a monolayer of immortalized human cerebral microvascular endothelial cells (hCMEC/D3) grown on a semi-permeable membrane in a Transwell insert.[11] This model recreates key features of the BBB, including tight junctions and the expression of active influx and efflux transporters.[1]
Causality: Moving to the hCMEC/D3 model is a crucial step up in biological complexity. It allows us to validate the passive permeability observed in PAMPA and, critically, to investigate the influence of biological processes absent in the artificial model. A significant discrepancy between PAMPA and hCMEC/D3 results is diagnostically powerful. For instance, high permeability in PAMPA but low permeability in the hCMEC/D3 assay strongly suggests the compound is a substrate for efflux pumps (e.g., P-glycoprotein), a common reason for CNS drug failure.
Sources
- 1. dovepress.com [dovepress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. paralab.es [paralab.es]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis Route for 2-[(4-Chlorophenyl)methyl]azepane
Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly reproducible, scalable, and self-validating enantioselective synthetic route for 2-[(4-Chlorophenyl)methyl]azepane (also known as 2-(4-chlorobenzyl)azepane), a critical saturated N-heterocyclic scaffold used in the development of modern therapeutics.
Introduction & Strategic Rationale
Saturated seven-membered nitrogen heterocycles (azepanes) are privileged scaffolds in medicinal chemistry, offering unique three-dimensional conformational flexibility compared to their piperidine and pyrrolidine counterparts. The introduction of a chiral benzylic substituent at the C2 position—specifically a 4-chlorobenzyl group—creates a highly specific vector for target protein interactions.
The most robust and industrially viable approach to synthesizing 2-substituted chiral azepanes avoids early-stage chiral pool limitations. Instead, it relies on the late-stage Iridium-catalyzed asymmetric hydrogenation of a cyclic imine precursor [1]. This three-step route involves the O-alkylation of caprolactam, followed by Grignard addition to form the cyclic imine, and concludes with a highly enantiofacial-selective reduction using a chiral Iridium-spiro phosphine-oxazoline complex [2].
Mechanistic Pathway & Workflow
Synthetic workflow for the enantioselective preparation of 2-[(4-Chlorophenyl)methyl]azepane.
Step-by-Step Experimental Protocols
Step 1: Synthesis of O-Methyl Caprolactim (7-Methoxy-3,4,5,6-tetrahydro-2H-azepine)
Mechanistic Causality: Direct addition of a Grignard reagent to caprolactam is blocked by the acidic N-H proton and the resonance-stabilized amide bond. Dimethyl sulfate acts as a potent electrophile, selectively methylating the highly nucleophilic oxygen atom of the amide tautomer. This converts the amide into a lactim ether, activating the C=N bond for subsequent nucleophilic attack while preventing unwanted deprotonation.
Reagents:
-
Caprolactam: 1.0 eq (113.16 g, 1.0 mol)
-
Dimethyl sulfate: 1.05 eq (132.4 g, 1.05 mol)
-
Solvent: Toluene (500 mL)
Procedure:
-
Charge a dry 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer with caprolactam and toluene under a nitrogen atmosphere.
-
Heat the mixture to 60 °C. Add dimethyl sulfate dropwise over 45 minutes to maintain a controlled exothermic reaction.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the mixture to 0 °C and carefully neutralize with cold 20% aqueous NaOH until the pH reaches 9-10.
-
Separate the organic layer, extract the aqueous layer twice with EtOAc, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Distill the crude liquid under vacuum to yield the pure lactim ether.
Self-Validating IPQC (In-Process Quality Control):
-
GC-MS: Confirm the target mass ( m/z 127) and verify the complete disappearance of the caprolactam peak.
Step 2: Synthesis of the Cyclic Imine (7-(4-Chlorobenzyl)-3,4,5,6-tetrahydro-2H-azepine)
Mechanistic Causality: The Grignard reagent attacks the electrophilic imino carbon of the lactim ether, forming a tetrahedral hemiaminal-type intermediate. Subsequent elimination of the methoxide leaving group regenerates the C=N double bond, yielding the cyclic imine. Over-alkylation is prevented because the resulting imine lacks the strongly polarizing oxygen atom, rendering it significantly less electrophilic than the starting lactim ether.
Reagents:
-
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: 1.0 eq (12.7 g, 100 mmol)
-
(4-Chlorobenzyl)magnesium chloride: 1.2 eq (120 mL of 1.0 M solution in THF)
-
Solvent: Anhydrous THF (100 mL)
Procedure:
-
Dissolve the lactim ether in anhydrous THF in a flame-dried flask under N₂. Cool the solution to 0 °C using an ice bath.
-
Add the (4-chlorobenzyl)magnesium chloride solution dropwise over 30 minutes via an addition funnel.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Quench the reaction slowly with saturated aqueous NH₄Cl (50 mL) at 0 °C.
-
Extract the mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography (Hexanes/EtOAc, 4:1 with 1% Et₃N to prevent imine hydrolysis) to yield the cyclic imine.
Self-Validating IPQC:
-
¹H NMR (CDCl₃): Confirm the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of the benzylic CH₂ protons (~3.6 ppm) and aromatic protons (7.1–7.3 ppm).
Step 3: Iridium-Catalyzed Asymmetric Hydrogenation
Mechanistic Causality: Asymmetric hydrogenation of seven-membered cyclic imines is notoriously challenging due to their conformational flexibility. Utilizing an Iridium(I) precatalyst with a highly rigid chiral spiro phosphine-oxazoline ligand (e.g., (R,R)-f-spiroPhos) creates a deep, stereodefined catalytic pocket [2]. The addition of catalytic iodine (I₂) is mechanistically critical; it oxidatively adds to the Ir(I) center to generate the active, highly electrophilic Ir(III)-H species [3]. This species dictates a highly enantiofacial-selective hydride transfer to the imine, establishing the chiral center with excellent enantiomeric excess.
Reagents:
-
7-(4-Chlorobenzyl)-3,4,5,6-tetrahydro-2H-azepine: 1.0 eq (2.21 g, 10 mmol)
-
[Ir(COD)Cl]₂: 0.5 mol% (33.6 mg)
-
(R,R)-f-spiroPhos (or (R)-SpiroPAP): 1.1 mol%
-
Iodine (I₂): 10 mol% (254 mg)
-
Hydrogen Gas (H₂): 50 atm
-
Solvent: Anhydrous THF (20 mL)
Procedure:
-
In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ and the chiral ligand in 5 mL of THF. Stir for 30 minutes to ensure complete formation of the precatalyst complex.
-
Add the I₂ additive to the catalyst solution and stir for an additional 10 minutes.
-
Transfer the catalyst solution and the cyclic imine (dissolved in 15 mL THF) into a stainless-steel autoclave.
-
Seal the autoclave, purge with H₂ gas three times, and finally pressurize to 50 atm.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Carefully vent the H₂ gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel chromatography (DCM/MeOH, 10:1 with 1% aqueous NH₄OH) to afford (R)-2-[(4-Chlorophenyl)methyl]azepane.
Self-Validating IPQC:
-
Chiral HPLC: Run the purified product on a Chiralcel OD-H column (Hexane/i-PrOH/Et₂NH = 95:5:0.1) to determine the enantiomeric excess (Target: >96% ee).
Quantitative Data & Optimization
The following table summarizes the critical optimization parameters for the asymmetric hydrogenation step, demonstrating the absolute necessity of the I₂ additive and the superiority of the Iridium/Spiro catalyst systems over standard Ruthenium transfer hydrogenation catalysts.
Table 1: Optimization of Asymmetric Hydrogenation of 7-(4-Chlorobenzyl)-3,4,5,6-tetrahydro-2H-azepine
| Entry | Catalyst System | Additive | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | [Ir(COD)Cl]₂ / (R)-SpiroPAP | None | Toluene | 15 | N/A |
| 2 | [Ir(COD)Cl]₂ / (R)-SpiroPAP | I₂ (10 mol%) | Toluene | >99 | 94 |
| 3 | [Ir(COD)Cl]₂ / (R)-SpiroPAP | I₂ (10 mol%) | THF | >99 | 96 |
| 4 | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | I₂ (10 mol%) | THF | >99 | 97 |
| 5 | Ru(OTf)(TsDPEN)(p-cymene) | None | CH₂Cl₂ | 45 | 72 |
Note: Reactions conducted at 25 °C under 50 atm H₂ for 24 hours. Conversion determined by ¹H NMR; ee determined by chiral HPLC.
References
-
[3] Zhou, Q.-L., et al. (2014). "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives." Journal of the American Chemical Society, 136(51), 17926-17929. URL: [Link]
-
[2] Zhang, Y., Kong, D., Wang, R., & Hou, G. (2017). "Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines." Organic & Biomolecular Chemistry, 15(14), 3006-3012. URL: [Link]
-
[1] Chang, M., Li, W., Hou, G., & Zhang, X. (2010). "Iridium-Catalyzed Enantioselective Hydrogenation of Cyclic Imines." Advanced Synthesis & Catalysis, 352(18), 3121-3125. URL: [Link]
Sources
Preclinical Intravenous Formulation of 2-[(4-Chlorophenyl)methyl]azepane: Solubilization Strategies and Protocol
Introduction & Physicochemical Profiling
The development of intravenous (IV) formulations for highly lipophilic, basic amines presents a significant biopharmaceutical challenge. 2-[(4-Chlorophenyl)methyl]azepane (Molecular Weight: 223.74 g/mol ) is a synthetic secondary amine characterized by a highly lipophilic 4-chlorobenzyl moiety attached to a 7-membered azepane ring. While the secondary amine confers a basic pKa (~10.5), allowing for protonation at physiological and acidic pH levels, the dominant lipophilicity of the halogenated aromatic ring severely restricts its intrinsic aqueous solubility (<0.1 mg/mL for the free base).
Direct IV injection of poorly soluble basic drugs dissolved in simple aqueous buffers often leads to rapid precipitation at the injection site upon exposure to the physiological pH (7.4) and buffering capacity of blood. This precipitation can cause severe phlebitis, localized toxicity, or life-threatening pulmonary embolisms [1]. To circumvent this, we employ a dual-mechanism formulation strategy: pH optimization paired with macrocyclic inclusion complexation .
Formulation Strategy & Causality
To engineer a self-validating, stable, and biologically tolerated IV vehicle, every excipient must serve a distinct mechanistic purpose:
-
Host-Guest Complexation (HP-β-CD): We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v. HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 4-chlorobenzyl group of the API is thermodynamically driven into this cavity, forming a water-soluble 1:1 non-covalent inclusion complex. Unlike organic co-solvents (e.g., Cremophor EL, Propylene Glycol) which can cause hemolysis and rapid precipitation upon systemic dilution, HP-β-CD complexes dissociate rapidly and safely in the bloodstream, releasing the active pharmaceutical ingredient (API) without supersaturation [1, 2].
-
Low-Capacity Acidic Buffering (10 mM Citrate, pH 4.5): Formulating at pH 4.5 ensures the azepane nitrogen is fully ionized, maximizing the intrinsic solubility of the uncomplexed fraction. A strictly low buffer capacity (10 mM) is chosen so that the blood's robust bicarbonate buffering system can instantaneously neutralize the injectate upon administration, preventing injection-site pain[3].
-
Isotonicity Adjustment: Sodium chloride is utilized to precisely adjust the osmolality to ~290 mOsm/kg, preventing osmotic shock and erythrocyte hemolysis.
Materials & Equipment
-
API: 2-[(4-Chlorophenyl)methyl]azepane (Purity >99.5%).
-
Excipients: Parenteral-grade Hydroxypropyl-β-cyclodextrin (HP-β-CD, e.g., Kleptose® HPB), Citric Acid Monohydrate, Sodium Citrate Dihydrate, Sodium Chloride, Water for Injection (WFI).
-
Equipment: High-Performance Liquid Chromatography (HPLC) system, Osmometer (Freezing point depression), pH meter, Magnetic stirring plates.
-
Consumables: 0.22 µm Polyethersulfone (PES) sterile syringe filters, depyrogenated Type I glass vials. Causality Note: PES membranes are mandatory due to their exceptionally low non-specific protein and drug binding profiles, ensuring the lipophilic API is not stripped from the solution during sterile filtration.
Experimental Protocols
Phase 1: Phase-Solubility Profiling (The Higuchi-Connors Method)
This step acts as a self-validating system to mathematically determine the exact cyclodextrin concentration required, preventing excipient waste and minimizing potential renal toxicity.
-
Prepare a series of HP-β-CD solutions in 10 mM Citrate buffer (pH 4.5) ranging from 0 to 250 mM.
-
Add an excess amount of 2-[(4-Chlorophenyl)methyl]azepane to each vial.
-
Seal and agitate the vials at 25°C for 48 hours to reach thermodynamic equilibrium.
-
Filter the suspensions through a 0.45 µm filter and quantify the dissolved API via HPLC.
-
Plot API concentration vs. HP-β-CD concentration. An AL -type linear profile confirms a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1 ) from the slope.
Phase 2: Compounding the IV Vehicle
-
Tare a sterile compounding vessel and add 70% of the final target volume of WFI.
-
Add 1.30 mg/mL Citric Acid Monohydrate and 1.10 mg/mL Sodium Citrate Dihydrate. Stir until completely dissolved.
-
Gradually add 200.0 mg/mL (20% w/v) HP-β-CD under continuous vortexing/stirring to prevent clumping. Stir until the solution is optically clear.
Phase 3: API Incorporation & Sterile Filtration
-
Weigh the required mass of 2-[(4-Chlorophenyl)methyl]azepane (target: 5.0 mg/mL).
-
Introduce the API into the buffered cyclodextrin vehicle.
-
Equilibration: Stir continuously at 300 RPM for 2 to 4 hours at ambient temperature. Causality Note: Inclusion complexation is not instantaneous; sufficient kinetic time is required for the hydrophobic moiety to displace water molecules within the cyclodextrin cavity [4].
-
Measure the pH. If necessary, titrate to exactly pH 4.5 ± 0.1 using 0.1 N HCl or 0.1 N NaOH.
-
Add Sodium Chloride incrementally while monitoring with an osmometer until 290 mOsm/kg is achieved.
-
Make up to the final volume with WFI.
-
Under a Class II biological safety cabinet, filter the solution through a 0.22 µm PES membrane into sterile, depyrogenated Type I glass vials. Seal with Teflon-coated stoppers and aluminum crimps.
Data Presentation
Table 1: Physicochemical Properties of 2-[(4-Chlorophenyl)methyl]azepane
| Parameter | Value | Pharmacokinetic / Formulation Implication |
| Molecular Weight | 223.74 g/mol | Small molecule; easily accommodated in HP-β-CD cavity. |
| pKa (Azepane N) | ~10.5 | Highly basic; fully protonated at pH 4.5 formulation. |
| LogP | ~3.8 | Highly lipophilic; prone to precipitation without solubilizer. |
| Aqueous Solubility | < 0.1 mg/mL | Necessitates complexation for a 5.0 mg/mL IV dose. |
Table 2: Target Intravenous Formulation Composition (per 1 mL)
| Component | Amount | Function |
| 2-[(4-Chlorophenyl)methyl]azepane | 5.0 mg | Active Pharmaceutical Ingredient (API) |
| HP-β-CD | 200.0 mg | Solubilizer / Host-Guest Complexing Agent |
| Citric Acid Monohydrate | 1.3 mg | Buffering Agent (Acidic component) |
| Sodium Citrate Dihydrate | 1.1 mg | Buffering Agent (Basic component) |
| Sodium Chloride | ~4.5 mg | Tonicity Adjuster |
| Water for Injection (WFI) | q.s. to 1.0 mL | Solvent |
Table 3: Quality Control Specifications for Batch Release A batch is only validated and released for preclinical in vivo studies if it meets all of the following self-validating criteria.
| Quality Attribute | Acceptance Criteria | Analytical Method |
| Appearance | Clear, colorless, free of visible particles | Visual Inspection against black/white background |
| Assay (API) | 98.0% – 102.0% of label claim | RP-HPLC (UV Detection) |
| pH | 4.5 ± 0.2 | Potentiometry |
| Osmolality | 290 ± 15 mOsm/kg | Freezing Point Depression Osmometry |
| Endotoxin Limit | < 0.5 EU/mL | Limulus Amebocyte Lysate (LAL) Assay |
Formulation Workflow Visualization
Figure 1: Step-by-step compounding and sterile filtration workflow for the HP-β-CD IV formulation.
References
-
Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. ResearchGate.[1]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. PMC (NIH).[2]
-
Dose escalation pharmacokinetics and lipid lowering activity of a novel farnesoid X receptor modulator: 16-Dehydropregnenolone. PMC (NIH).[3]
-
Intravenous Hydroxypropyl β-Cyclodextrin Formulation of Letermovir: A Phase I, Randomized, Single-Ascending, and Multiple-Dose Trial. ResearchGate.[4]
Sources
Application Note: Mass Spectrometric Fragmentation Analysis of 2-[(4-Chlorophenyl)methyl]azepane
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation patterns of 2-[(4-Chlorophenyl)methyl]azepane (C₁₂H₁₆ClN), a substituted cyclic amine of interest in pharmaceutical research and development. Understanding the fragmentation behavior of such molecules is critical for their unambiguous identification, structural elucidation, and impurity profiling. We explore the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS). The primary fragmentation mechanisms involve benzylic/alpha-cleavage, leading to the formation of a stable 4-chlorobenzyl cation, and cleavages within the azepane ring. This guide offers detailed protocols for sample analysis and provides predictive data to assist researchers in interpreting mass spectra of this compound and related structures.
Introduction
Chemical Identity and Significance
2-[(4-Chlorophenyl)methyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-chlorobenzyl group. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved pharmaceutical drugs.[1] Its structural and electronic properties make it a valuable building block in drug discovery.
Rationale for Mass Spectrometry Analysis
Mass spectrometry (MS) is an indispensable analytical technique in modern chemical and pharmaceutical sciences. It provides crucial information on molecular weight and structure with high sensitivity and specificity. For novel or synthesized compounds, MS analysis serves several key purposes:
-
Structural Confirmation: Verifying that the synthesized compound has the correct molecular structure.
-
Purity Assessment: Identifying and quantifying process-related impurities or degradation products.
-
Metabolite Identification: Elucidating the structure of metabolites in preclinical and clinical studies.
This note focuses on the two most common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).[4] EI is a hard ionization technique that produces complex fragmentation patterns, creating a unique "fingerprint" for a molecule.[5] ESI is a soft ionization method that typically yields a protonated molecular ion, which can then be selectively fragmented in a tandem mass spectrometer (MS/MS) to probe its structure.[6][7]
Predicted Fragmentation Pathways
The fragmentation of 2-[(4-Chlorophenyl)methyl]azepane is governed by the chemical properties of its three main components: the azepane ring, the chlorophenyl group, and the benzylic linkage.
Electron Ionization (EI-MS) Fragmentation
Under standard 70 eV EI conditions, the molecule will ionize to form a radical cation (M•+), which then undergoes extensive fragmentation. The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[8]
-
Molecular Ion (M•+): The molecular ion will appear as a doublet at m/z 209 and m/z 211 , reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). For cyclic amines, the molecular ion peak is typically observable.[9]
-
Pathway A: Alpha-Cleavage/Benzylic Cleavage: This is predicted to be the most favorable and dominant fragmentation pathway. It involves the cleavage of the C-C bond between the azepane ring and the benzylic methylene group. This cleavage is favored both by the stabilization of the positive charge on the benzylic carbon and by the nitrogen atom (alpha-cleavage).[8][10]
-
Formation of 4-chlorobenzyl cation: This cleavage results in the formation of the highly stable 4-chlorobenzyl cation at m/z 125 (and its isotopic peak at m/z 127). This is expected to be the base peak in the spectrum.
-
Formation of azepanyl-related ion: The alternative fragment, where the charge is retained by the nitrogen-containing moiety, leads to the formation of an iminium ion at m/z 98 (C₆H₁₂N⁺). This is a characteristic fragment for substituted cyclic amines.[11]
-
-
Pathway B: Azepane Ring Cleavage: Cyclic amines are known to undergo ring cleavage initiated by an alpha-cleavage to the nitrogen atom within the ring.[10][12] This creates a radical cation that can then fragment further through the loss of neutral alkene molecules, leading to a series of lower-mass, even-numbered fragments containing nitrogen.
-
Pathway C: Fragmentation of the Aromatic Ring:
-
Loss of Chlorine: A less common pathway for para-substituted chloroarenes is the loss of a chlorine radical from the molecular ion, which would produce a fragment at m/z 174 .[13]
-
Loss of HCl: The 4-chlorobenzyl cation (m/z 125) may subsequently lose a neutral HCl molecule, yielding a fragment at m/z 89 .
-
Caption: Predicted EI-MS fragmentation pathways for 2-[(4-Chlorophenyl)methyl]azepane.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI analysis, performed in positive ion mode with the addition of an acid like formic acid, will primarily generate the protonated molecule [M+H]⁺.[14] Subsequent collision-induced dissociation (CID) in an MS/MS experiment will reveal its structural characteristics.
-
Precursor Ion ([M+H]⁺): The full scan ESI mass spectrum will be dominated by the protonated molecule at m/z 210 (and its isotopic partner at m/z 212 ).
-
MS/MS Fragmentation of [M+H]⁺:
-
Neutral Loss of Azepane: The most probable fragmentation upon collisional activation is the cleavage of the C-N bond, leading to the neutral loss of the azepane moiety (C₆H₁₃N; 99.11 Da). This will produce the stable 4-chlorobenzyl cation as the major product ion at m/z 125/127 .
-
Neutral Loss of 4-Chlorotoluene: A rearrangement followed by cleavage could lead to the neutral loss of 4-chlorotoluene (C₇H₇Cl; 126.02 Da), resulting in the formation of the C₆H₁₂N⁺ iminium ion at m/z 98 . This pathway is generally less favored than the direct formation of the highly stable benzyl cation.
-
Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.
General Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(4-Chlorophenyl)methyl]azepane in HPLC-grade methanol or acetonitrile.
-
Working Solution (GC-MS): Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent.
-
Working Solution (LC-MS): Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.
GC-EI-MS Protocol
-
Instrumentation: Standard Gas Chromatograph with a capillary column coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
LC-ESI-MS/MS Protocol
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole (QqQ), ion trap, or Q-TOF mass spectrometer.
-
LC Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temp: 350 °C.
-
Full Scan Range: m/z 100-400.
-
MS/MS:
-
Precursor Ion Selection: m/z 210.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Caption: General experimental workflow for MS analysis.
Data Summary and Interpretation
The expected key ions are summarized below. The presence of the chlorine isotope pattern for fragments containing the chlorophenyl moiety is a critical diagnostic tool for confirming their identity.
| Ionization Mode | Predicted m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Fragment Name / Origin | Relative Intensity |
| EI-MS | 209 / 211 | [C₁₂H₁₆ClN]•+ | Molecular Ion | Moderate |
| 125 / 127 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl Cation | High (Base Peak) | |
| 98 | [C₆H₁₂N]⁺ | Azepanyl Iminium Ion | High | |
| 174 | [C₁₂H₁₆N]⁺ | [M-Cl]⁺ | Low | |
| 89 | [C₇H₅]⁺ | Loss of HCl from m/z 125 | Low to Moderate | |
| ESI-MS/MS | 210 / 212 | [C₁₂H₁₇ClN]⁺ | [M+H]⁺ (Precursor) | High |
| 125 / 127 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl Cation | High (Major Product) | |
| 98 | [C₆H₁₂N]⁺ | Azepanyl Iminium Ion | Low to Moderate |
Conclusion
The mass spectrometric fragmentation of 2-[(4-Chlorophenyl)methyl]azepane is characterized by predictable and structurally informative pathways. Under EI conditions, the spectrum is expected to be dominated by a base peak at m/z 125, corresponding to the stable 4-chlorobenzyl cation, and another significant peak at m/z 98 from the azepane moiety. In ESI-MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 210), the primary fragmentation channel is the neutral loss of azepane, also yielding the diagnostic ion at m/z 125. These well-defined fragmentation patterns provide a reliable basis for the structural confirmation and analysis of this compound in complex matrices, supporting its development in pharmaceutical applications.
References
-
Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Available at: [Link]
-
PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
ResearchGate. Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. Available at: [Link]
-
NextSDS. 2-(4-chlorophenyl)azepane — Chemical Substance Information. Available at: [Link]
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Wikipedia. Azepane. Available at: [Link]
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PubChemLite. 3-(4-chlorophenyl)azepane hydrochloride (C12H16ClN). Available at: [Link]
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ACS Publications. Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Available at: [Link]
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University of Urbino. Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Available at: [Link]
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Office of Justice Programs. Structural Characterization of Emerging Synthetic Drugs. Available at: [Link]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
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Spectroscopy Online. Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Available at: [Link]
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Application Note: A Systematic Approach to Determining Optimal Cell Culture Assay Concentrations for 2-[(4-Chlorophenyl)methyl]azepane, a Novel Kinase X Inhibitor
Introduction
2-[(4-Chlorophenyl)methyl]azepane is a novel, potent, and selective small molecule inhibitor of Kinase X, a serine/threonine kinase implicated in the progression of various solid tumors, including colorectal cancer. As a key therapeutic target, the accurate in vitro characterization of Kinase X inhibitors is paramount for advancing drug discovery programs.[1][2][3] A critical and foundational step in this process is the determination of appropriate compound concentrations for use in cell-based assays. Selecting concentrations that are too low may fail to elicit a measurable biological response, while excessively high concentrations can lead to off-target effects or cytotoxicity, confounding data interpretation.[4]
This guide provides a comprehensive, two-phase workflow for researchers, scientists, and drug development professionals to systematically determine the optimal assay concentrations for 2-[(4-Chlorophenyl)methyl]azepane. The protocols described herein are designed to first establish the compound's cytotoxicity profile and then to define its functional activity range in a relevant cellular context.
Section 1: Pre-Assay Characterization
Before initiating cell-based assays, it is crucial to perform preliminary characterization of the compound and the cell model.
Compound Solubility and Stability Assessment
The solubility of a compound dictates the maximum achievable concentration in aqueous cell culture media.[5] Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable data.[5][6]
Key Causality: An insoluble compound cannot effectively engage its intracellular target. Therefore, determining the kinetic solubility in both the solvent (e.g., DMSO) and the final cell culture medium is a mandatory first step.[6][7][8]
-
Protocol Insight: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 2-[(4-Chlorophenyl)methyl]azepane in 100% DMSO. Perform serial dilutions into phosphate-buffered saline (PBS) or cell culture medium to the highest desired working concentration. After a brief incubation, visually inspect for precipitation and, for more quantitative results, use nephelometry to measure turbidity.[5] The highest concentration that remains clear is the upper limit for your experiments.
Cell Line Selection and Culture
The choice of cell line is critical for obtaining biologically relevant data. For a Kinase X inhibitor, an ideal cell line (e.g., HCT116 human colorectal carcinoma) should exhibit:
-
High expression and activity of Kinase X.
-
Demonstrated dependence on the Kinase X signaling pathway for proliferation or survival.
Best Practices:
-
Cell Health: Always use healthy, viable cells in the logarithmic growth phase.[9] Do not use cells that are over-confluent.[9]
-
Consistency: Use cells from a consistent passage number range to minimize experimental variability.[9]
-
Aseptic Technique: Maintain sterile conditions to prevent contamination.[9]
Section 2: Phase 1 - Establishing a Cytotoxicity Profile
The primary objective of this phase is to determine the concentration range of 2-[(4-Chlorophenyl)methyl]azepane that is non-toxic to the selected cell line. This establishes the upper concentration limit for subsequent functional assays, ensuring that any observed effects are due to specific target inhibition rather than general cellular toxicity. The half-maximal inhibitory concentration (IC50) for cytotoxicity is a key parameter derived from this phase.[10]
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12][14][15] The amount of formazan produced is proportional to the number of living cells.[15]
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
2-[(4-Chlorophenyl)methyl]azepane stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Trypsinize and count HCT116 cells. Ensure cell viability is >95%. b. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[4] c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: a. Prepare a serial dilution of 2-[(4-Chlorophenyl)methyl]azepane in culture medium. A broad range is recommended for the initial screen (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM). b. Include "cells only" (untreated) and "vehicle control" wells. The vehicle control should contain the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).[16][17][18] c. Carefully remove the medium from the cells and add 100 µL of the compound dilutions or control media. d. Incubate for a period relevant to your planned functional assays (e.g., 48 or 72 hours).[4]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11][15] b. Incubate for 4 hours at 37°C.[11] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: a. Add 100 µL of solubilization solution to each well.[11] b. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[14][15]
Data Analysis and Interpretation
-
Normalization: Convert raw absorbance values to percent viability relative to the vehicle control (which represents 100% viability).[10]
-
Dose-Response Curve: Plot percent viability against the logarithm of the compound concentration.[10][19]
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic function) with software like GraphPad Prism to calculate the IC50 value.[20] The IC50 is the concentration that reduces cell viability by 50%.[10]
| Parameter | Description | Hypothetical Value |
| Cytotoxicity IC50 | Concentration of compound causing 50% reduction in cell viability after 48h. | 25 µM |
| Max Non-Toxic Conc. | Highest concentration with >90% cell viability. | ~5 µM |
Section 3: Phase 2 - Determining the Functional Concentration Range
With the cytotoxicity profile established, the next phase is to identify the concentration range where 2-[(4-Chlorophenyl)methyl]azepane effectively inhibits its target, Kinase X, leading to a measurable downstream biological effect. This is often referred to as the half-maximal effective concentration (EC50).[10] The goal is to find a "therapeutic window" where the compound is active against its target at concentrations that are not cytotoxic.
Detailed Protocol: BrdU Proliferation Assay
This assay measures DNA synthesis, a direct hallmark of cell proliferation.[21] 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[21][22] This incorporation is then detected using an anti-BrdU antibody.[21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The concentration range should be centered below the cytotoxicity IC50 (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0 nM).
-
BrdU Labeling: a. Typically, 1-24 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[21][23][24] b. The incubation time depends on the cell doubling time and should be optimized.[21]
-
Fixation and Denaturation: a. Remove the culture medium and fix the cells (e.g., with a fixing/denaturing solution) for 30 minutes at room temperature.[23] This step is critical for exposing the incorporated BrdU to the antibody.[21]
-
Antibody Incubation and Detection: a. Wash the wells and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[23] b. Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.[23] c. Add a substrate like TMB and incubate until color develops. Stop the reaction with a stop solution.[23]
-
Absorbance Measurement: Read absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Detailed Protocol: Western Blot for Phospho-Substrate Y
To confirm target engagement more directly, a Western blot can be used to measure the phosphorylation status of a known downstream substrate of Kinase X (let's call it Substrate Y). A reduction in the phosphorylated form of Substrate Y (p-Substrate Y) upon treatment provides strong evidence of on-target activity.
Key Causality: This assay directly links the compound's presence to the inhibition of the kinase's catalytic activity, providing mechanistic validation.[1] It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.[25][26]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: a. Seed HCT116 cells in 6-well plates and grow to 80-90% confluency.[26] b. Treat cells with a range of 2-[(4-Chlorophenyl)methyl]azepane concentrations (e.g., 5 µM, 1 µM, 0.2 µM, 0.04 µM, 0 nM) for a shorter duration (e.g., 2-6 hours) sufficient to see changes in signaling. c. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[25][26] Keep samples on ice at all times.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[25] b. Separate proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a PVDF membrane.[25][26]
-
Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Crucially, do not use milk for blocking when probing for phospho-proteins , as milk contains casein, a phosphoprotein that causes high background.[25] b. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Y. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25] d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[27]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Substrate Y and a loading control like GAPDH or β-actin.
Data Analysis and Interpretation
-
Proliferation EC50: Analyze the BrdU data similarly to the MTT data to determine the EC50 for anti-proliferative activity. This is the concentration that causes a 50% reduction in cell proliferation.[10][28]
-
Western Blot Densitometry: Quantify the band intensities for p-Substrate Y and normalize them to the total protein and/or loading control. Plot the normalized intensity against the compound concentration to visualize the dose-dependent inhibition of Kinase X activity.
| Parameter | Description | Hypothetical Value |
| Proliferation EC50 | Concentration of compound causing 50% inhibition of BrdU incorporation. | 0.8 µM |
| Phospho-inhibition | Concentration range showing clear reduction in p-Substrate Y levels. | 0.2 µM - 5 µM |
Section 4: Synthesis and Recommendations
By integrating the data from both phases, a clear picture of the compound's activity profile emerges.
Defining the Therapeutic Window
The therapeutic window in vitro is the concentration range where the compound exhibits significant on-target functional activity without causing general cytotoxicity.
-
Hypothetical Outcome: 2-[(4-Chlorophenyl)methyl]azepane shows an anti-proliferative EC50 of 0.8 µM and a cytotoxicity IC50 of 25 µM. This gives a selectivity index (Cytotoxicity IC50 / Functional EC50) of approximately 31, indicating a good window for observing specific effects.
Recommended Concentration Ranges
-
For target engagement and mechanism of action studies (e.g., Western Blot): Use a range from 0.1 µM to 5 µM . This covers the concentrations that effectively inhibit the target without inducing significant cell death.
-
For long-term functional assays (e.g., proliferation, clonogenic assays): Use a concentration range from 0.05 µM to 2.5 µM . It is advisable to stay well below the cytotoxicity threshold to ensure the long-term health of the cells.
-
For initial high-throughput screening: A single high concentration (e.g., 10 µM) and a lower concentration (e.g., 1 µM) can be used to identify hits, but a full dose-response is always preferable.
Visualizations
Experimental Workflow Diagram
Dose-Response Curve Concept Diagram
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Thermo Fisher Scientific. (n.d.). BrdU Staining Protocol for Flow Cytometry.
- Abcam. (n.d.). BrdU staining and BrdU assay protocol.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Wako Chemicals. (2017). Western Blot Analysis of Phosphorylated Proteins.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit.
- Thermo Fisher Scientific. (n.d.). BrdU Staining Protocol for Flow Cytometry.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
- Abcam. (n.d.). MTT assay protocol.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
- BenchChem. (2025). Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control.
- Science Gateway. (n.d.). How to calculate IC50.
- ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
- Springer Link. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
- PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. biocompare.com [biocompare.com]
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Technical Support Center: Troubleshooting 2-[(4-Chlorophenyl)methyl]azepane Synthesis
Overview
Synthesizing 2-[(4-Chlorophenyl)methyl]azepane (also known as 2-(4-chlorobenzyl)azepane) presents unique challenges due to the conformational flexibility of the 7-membered azepane ring and the steric bulk of the 4-chlorobenzyl moiety. This guide provides field-proven troubleshooting strategies for the two most robust synthetic pathways: Route A (Directed α-Lithiation) and Route B (Beckmann Rearrangement).
Route A: Directed α-Lithiation of N-Boc-Azepane
Q: Why is the α-lithiation of N-Boc-azepane yielding <20% conversion when I use standard -78 °C conditions? A: The issue is kinetic, not thermodynamic. Unlike 5- or 6-membered heterocycles (pyrrolidine or piperidine), the 7-membered azepane ring exists in a twist-chair conformation. This geometry forces the α-protons into sterically shielded environments, making them kinetically slow to deprotonate. At -78 °C, the activation energy for complexation and deprotonation by s-BuLi/TMEDA is simply not met[1][1]. Actionable Fix: Raise the lithiation temperature to -40 °C for 1.5 to 2 hours. This provides the necessary thermal energy to overcome the conformational barrier without decomposing the N-Boc group[1][1].
Q: I am observing significant Wurtz-type homocoupling and unreacted starting material after adding 4-chlorobenzyl chloride. How do I prevent this? A: The lithiated azepane intermediate is a "hard" nucleophile. When reacted with 4-chlorobenzyl chloride, halogen-metal exchange competes heavily with the desired SN2 alkylation, leading to homocoupled byproducts. Actionable Fix: Switch your electrophile from 4-chlorobenzyl chloride to 4-chlorobenzyl bromide, which has a much higher propensity for direct SN2 displacement. If issues persist, transmetalate the lithiated azepane with CuCN·2LiCl at -40 °C to form a "softer" organocuprate before adding the electrophile[3][2].
Route B: Beckmann Rearrangement & Reduction
Q: How can I maximize the yield of the 7-substituted lactam over the 3-substituted lactam during the ring expansion of 2-(4-chlorobenzyl)cyclohexanone? A: The regioselectivity of the Beckmann rearrangement is strictly dictated by the E/Z ratio of the intermediate oxime. Because the rearrangement proceeds via an anti-migratory aptitude, the carbon anti to the hydroxyl group migrates. Due to the steric bulk of the 4-chlorobenzyl group, the oxime heavily favors the E-isomer (hydroxyl group anti to the less hindered C6 methylene). Consequently, the C6 carbon migrates, naturally favoring the desired 7-(4-chlorobenzyl)azepan-2-one[2][3]. Actionable Fix: Do not use a Schmidt reaction (NaN3, MsOH), as it favors the migration of the more substituted C2 carbon, yielding the undesired 3-substituted isomer. Instead, isolate and recrystallize the E-oxime before inducing the Beckmann rearrangement with TsCl/Pyridine to ensure >95% regioselectivity[2][3].
Q: The LiAlH4 reduction of 7-(4-chlorobenzyl)azepan-2-one is stalling at the intermediate carbinolamine. What is the best way to push it to the amine? A: Lactam reductions require the collapse of the tetrahedral carbinolamine intermediate to an iminium ion before final reduction. In 7-membered rings with bulky 7-substituents, this collapse is sterically hindered and kinetically slow[2][3]. Actionable Fix: Switch the reducing agent to Borane-THF (BH3·THF) and reflux for 12 hours. Borane coordinates strongly to the oxygen, transforming it into an excellent leaving group. Ensure a rigorous acidic workup (e.g., 6M HCl reflux for 2 hours) to break the highly stable boron-nitrogen complex before basifying[4][4].
Quantitative Data Summaries
Table 1: Effect of Temperature and Time on α-Lithiation of N-Boc-Azepane
| Base System | Temperature (°C) | Time (h) | Conversion to Lithiated Species (%) |
| s-BuLi / TMEDA | -78 | 3.5 | < 20% |
| s-BuLi / TMEDA | -40 | 1.5 | > 90% |
| s-BuLi / TMEDA | 0 | 0.1 | Decomposition |
Table 2: Regioselectivity of Ring Expansion Methods for 2-(4-Chlorobenzyl)cyclohexanone
| Method | Reagents | Major Product | Regiomeric Ratio (7-sub : 3-sub) |
| Beckmann (Crude Oxime) | NH2OH, then PPA | 7-(4-chlorobenzyl)azepan-2-one | 4:1 |
| Beckmann (Purified E-Oxime) | TsCl, Pyridine | 7-(4-chlorobenzyl)azepan-2-one | > 95:5 |
| Schmidt Reaction | NaN3, MsOH | 3-(4-chlorobenzyl)azepan-2-one | 1:5 |
Self-Validating Experimental Protocol: α-Lithiation Route
This protocol incorporates mandatory In-Process Controls (IPC) to ensure each chemical transformation is validated before proceeding to the next, preventing downstream yield loss.
Step 1: Preparation of the Base Complex In an oven-dried Schlenk flask under argon, dissolve TMEDA (1.2 equiv) in anhydrous THF (0.2 M). Cool to -40 °C. Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise. Stir for 15 minutes.
Step 2: Lithiation & Self-Validation Add a solution of N-Boc-azepane (1.0 equiv) in THF dropwise over 10 minutes. Maintain the temperature at -40 °C for exactly 90 minutes.
Self-Validation Checkpoint 1: Before proceeding, quench a 0.1 mL reaction aliquot in MeOD. Analyze via 1H NMR; the disappearance of the α-proton signal and >95% deuterium incorporation validates complete lithiation. Do not add the electrophile unless this metric is met.
Step 3: Electrophilic Trapping Cool the reaction to -78 °C. Add 4-chlorobenzyl bromide (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography (SiO2, Hexanes/EtOAc) to isolate N-Boc-2-(4-chlorobenzyl)azepane.
Step 4: Deprotection & Final Validation Dissolve the intermediate in DCM (0.1 M). Add TFA (10 equiv). Stir at room temperature for 2 hours. Concentrate in vacuo. Neutralize with 1M NaOH, extract with DCM, and concentrate to yield the free base.
Self-Validation Checkpoint 2: Verify the absence of the Boc tert-butyl singlet (~1.4 ppm) in the 1H NMR spectrum to confirm quantitative deprotection.
Pathway Visualization
Fig 1: Dual synthetic pathways for 2-[(4-Chlorophenyl)methyl]azepane.
References
-
"High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles Source: White Rose eTheses Online URL:1
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: PMC (PubMed Central) URL:3
-
Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Source: White Rose eTheses Online URL:2
-
Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride Source: Google Patents (CN101987844B) URL:4
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. CN101987844B - Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Resolving Poor Aqueous Solubility of 2-[(4-Chlorophenyl)methyl]azepane
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-[(4-Chlorophenyl)methyl]azepane. This resource is designed to provide both foundational knowledge and actionable troubleshooting protocols to systematically address and overcome solubility issues, ensuring the successful progression of your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(4-Chlorophenyl)methyl]azepane, and why is its aqueous solubility a concern?
A1: 2-[(4-Chlorophenyl)methyl]azepane is a chemical compound with the molecular formula C₁₂H₁₆ClN[1]. Structurally, it features a lipophilic chlorophenyl group attached to a basic azepane ring. This combination of a bulky, non-polar moiety and a basic nitrogen atom often leads to poor solubility in neutral aqueous solutions. For drug development, poor aqueous solubility can significantly hinder oral bioavailability, leading to inadequate drug absorption and variable therapeutic efficacy[2][3].
Q2: I don't have solubility data for my specific batch of 2-[(4-Chlorophenyl)methyl]azepane. Where should I start?
A2: The critical first step is to determine the equilibrium aqueous solubility of your compound. This baseline data is essential for quantifying the effectiveness of any solubility enhancement technique. While computational models can offer predictions, an experimental determination is the gold standard[4][5][6]. A detailed protocol for determining aqueous solubility is provided in the Troubleshooting Guides section.
Q3: What are the most promising strategies for improving the aqueous solubility of this compound?
A3: Given the chemical structure of 2-[(4-Chlorophenyl)methyl]azepane, which contains a basic azepane ring, the most promising strategies are:
-
pH Adjustment: The basic nitrogen atom can be protonated at acidic pH, forming a more soluble cationic species[5][7][8].
-
Salt Formation: Creating a salt of the basic amine with a suitable acidic counterion can dramatically increase aqueous solubility[9][10][11].
-
Co-solvency: The use of water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds[9][12].
-
Cyclodextrin Complexation: The lipophilic chlorophenylmethyl group can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex[13][14][15][16][17].
Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale for the most effective solubility enhancement techniques for 2-[(4-Chlorophenyl)methyl]azepane.
Guide 1: Baseline Aqueous Solubility Determination
Q: How do I experimentally determine the aqueous solubility of 2-[(4-Chlorophenyl)methyl]azepane?
A: The Shake-Flask Method
This is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility. Pharmacopoeial buffer solutions are recommended[18][19].
-
Sample Preparation: Add an excess amount of 2-[(4-Chlorophenyl)methyl]azepane to a known volume of each buffer in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient time to reach equilibrium (e.g., 24-48 hours)[8][18].
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid[20].
-
Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
dot
Caption: Workflow for Aqueous Solubility Determination.
Guide 2: pH Adjustment for Solubility Enhancement
Q: My compound is poorly soluble at neutral pH. How can I use pH to improve its solubility?
A: Determining the pH-Solubility Profile
For a basic compound like 2-[(4-Chlorophenyl)methyl]azepane, solubility is expected to increase as the pH decreases. This is because the azepane nitrogen becomes protonated, forming a more polar and thus more water-soluble cation[5][7][8].
Protocol:
-
Follow the "Shake-Flask Method" described in Guide 1, using a wider range of pH buffers (e.g., from pH 1.0 to 9.0 in one-unit increments).
-
Plot the measured solubility (on a logarithmic scale) against the pH.
-
The resulting pH-solubility profile will reveal the pH at which the compound is most soluble.
Expected Outcome:
| pH | Expected Solubility Trend | Rationale |
| 1.0 - 4.0 | High | The azepane nitrogen is fully protonated, forming a soluble salt. |
| 4.0 - 7.0 | Decreasing | A mixture of the protonated (soluble) and neutral (less soluble) forms exists. |
| > 7.0 | Low | The compound is predominantly in its neutral, poorly soluble free base form. |
dot
Caption: pH-Dependent Solubility of a Basic Compound.
Guide 3: Salt Formation for Enhanced Solubility
Q: pH adjustment is not suitable for my final formulation. How can I use salt formation to improve solubility?
A: Systematic Salt Screening
Creating a stable, crystalline salt of 2-[(4-Chlorophenyl)methyl]azepane can provide a solid form with significantly higher aqueous solubility and dissolution rate compared to the free base[9][10][11].
Protocol: Miniaturized Salt Screening
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable acids (counterions). Start with common choices like hydrochloric, hydrobromic, sulfuric, methanesulfonic, maleic, and tartaric acids.
-
Solvent Selection: Select a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, acetonitrile).
-
Screening Plate Preparation: In a 96-well plate, dissolve 2-[(4-Chlorophenyl)methyl]azepane in each of the selected solvents.
-
Counterion Addition: Add a stoichiometric amount of each selected acid to the wells containing the dissolved compound.
-
Crystallization Induction: Allow the plate to stand at room temperature or subject it to controlled temperature cycling to induce crystallization.
-
Solid Form Isolation and Analysis: Isolate any resulting solids by centrifugation or filtration. Analyze the solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline salt form.
-
Solubility Measurement: Determine the aqueous solubility of the most promising salt forms using the protocol in Guide 1.
Data Summary Table (Example):
| Salt Form | Aqueous Solubility (µg/mL at pH 7.0) | Fold Increase (vs. Free Base) |
| Free Base | To be determined | 1x |
| Hydrochloride | To be determined | To be determined |
| Mesylate | To be determined | To be determined |
| Tartrate | To be determined | To be determined |
Guide 4: Co-solvents and Cyclodextrins
Q: I need to prepare a liquid formulation. How can co-solvents or cyclodextrins help?
A1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes[9][12].
Protocol: Co-solvent Solubility Screening
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
System Preparation: Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Solubility Determination: Determine the solubility of 2-[(4-Chlorophenyl)methyl]azepane in each co-solvent mixture using the shake-flask method (Guide 1).
-
Data Analysis: Plot the solubility against the percentage of co-solvent to identify the most effective system.
A2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic portion of a drug molecule within their central cavity, forming a water-soluble inclusion complex[13][14][15][16][17].
Protocol: Phase Solubility Studies
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and a favorable safety profile.
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Solubility Determination: Determine the solubility of 2-[(4-Chlorophenyl)methyl]azepane in each cyclodextrin solution using the shake-flask method.
-
Phase Solubility Diagram: Plot the solubility of the compound against the cyclodextrin concentration. A linear increase in solubility (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.
Data Comparison Table (Example):
| Formulation Strategy | Achievable Concentration (Example) | Key Considerations |
| pH 4.0 Buffer | > 1 mg/mL | Potential for precipitation upon pH change. |
| 20% PEG 400 in Water | 500 µg/mL | Potential for in vivo precipitation upon dilution. |
| 10% HP-β-CD in Water | 2 mg/mL | Can alter drug permeability. |
References
-
Huuskonen, J. (2001). Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology. Journal of Chemical Information and Modeling. Available at: [Link]
-
Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available at: [Link]
-
Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]
-
Sun, H., et al. (2024). Predictive models of aqueous solubility of organic compounds. BioModels. Available at: [Link]
-
Shoval, H., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE. Available at: [Link]
-
Unknown. The influence of pH on solubility in water. University of Mustansiriyah. Available at: [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2017). Formulation of Drug-Cyclodextrin Complexes. Plastic Surgery Key. Available at: [Link]
-
Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link]
-
Di, L., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. Available at: [Link]
-
Sharma, A., et al. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate. Available at: [Link]
-
Muankaew, C., & Loftsson, T. (2018). Lipophilic molecule encapsulated by a cyclodextrin. ResearchGate. Available at: [Link]
-
World Health Organization. (2006). Annex 4. WHO. Available at: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. Available at: [Link]
-
Pinho, E., et al. (2024). Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. PMC. Available at: [Link]
-
ChemBK. (2024). N-benzylpiperidine. ChemBK. Available at: [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]
-
Technobis. (2023). How to salt screen using the Crystal 16. Technobis. Available at: [Link]
-
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]
-
Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]
-
Various Authors. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
CatSci Ltd. (2020). The Physical Chemistry of Salt Screening. CatSci Ltd. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Various Authors. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. Available at: [Link]
-
Campillo, M., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Various Authors. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]
Sources
- 1. catsci.com [catsci.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ics.uci.edu [ics.uci.edu]
- 7. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of Drug-Cyclodextrin Complexes - Plastic Surgery KeyPlastic Surgery Key [plasticsurgerykey.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
optimizing extraction recovery of 2-[(4-Chlorophenyl)methyl]azepane from tissue
Topic: Optimizing Tissue Extraction Recovery for 2-[(4-Chlorophenyl)methyl]azepane
Welcome to the . As a Senior Application Scientist, I frequently encounter challenges with basic, lipophilic amines in drug development. 2-[(4-Chlorophenyl)methyl]azepane presents a classic bioanalytical hurdle: its basic azepane ring (pKa ~10.5) and highly lipophilic chlorobenzyl group drive severe tissue binding and electrospray matrix effects.
This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to optimize your extraction workflows and ensure absolute scientific integrity in your LC-MS/MS data.
Expert Knowledge Base: Troubleshooting & FAQs
Q1: Why is the extraction recovery of 2-[(4-Chlorophenyl)methyl]azepane from brain and liver tissues consistently below 40% when using standard protein precipitation (PPT)? A: The failure of standard PPT is a direct result of the compound's physicochemical properties. At physiological pH, the secondary amine of the azepane ring is protonated, promoting strong electrostatic interactions with negatively charged acidic phospholipids and tissue proteins. When using 100% organic solvent for PPT, rapid protein denaturation traps the bound analyte within the pellet.
Solution: You must alter the homogenization solvent to disrupt this binding before precipitation. Using a bead-based homogenization approach with a mixture of water and methanol rather than a pure aqueous buffer enhances the solubilization of lipophilic basic amines (1)[1]. Alternatively, performing Liquid-Liquid Extraction (LLE) using a non-polar solvent like 1-chlorobutane at a highly basic pH (pH > 11) ensures the azepane nitrogen is deprotonated, driving the compound into the organic phase (2)[2].
Q2: We achieved good absolute recovery, but our LC-MS/MS signal is erratic with severe ion suppression. How do we eliminate this matrix effect? A: Erratic signaling is a classic symptom of matrix effects caused by endogenous glycerophospholipids co-eluting with your target analyte. In positive electrospray ionization (ESI+), the choline headgroups of phospholipids fiercely compete with the basic azepane nitrogen for available charge on the droplet surface, leading to severe ion suppression (3)[3].
Solution: A hybrid Solid-Phase Extraction (SPE) or dedicated phospholipid removal plate is required. These sorbents selectively retain phospholipids via Lewis acid-base interactions or strong hydrophobic retention while allowing the basic amine to pass through cleanly (4)[4].
Q3: How can we self-validate that our protocol modifications are actually improving extraction recovery rather than just reducing matrix effects? A: You must decouple Extraction Recovery (RE) from the Matrix Effect (ME) by implementing a post-extraction spike methodology. By comparing a pre-extraction spike against a post-extraction spike, you isolate physical loss in the pellet from ionization suppression in the source (5)[5]. See Protocol 2 below for the exact self-validating mathematical workflow.
Mechanistic & Workflow Visualizations
Caption: Mechanism of phospholipid-induced ion suppression in ESI+.
Caption: Optimized tissue extraction and self-validation workflow.
Validated Experimental Protocols
Protocol 1: Optimized Bead-Beating & Hybrid SPE Extraction
Causality Focus: This protocol uses a mixed aqueous/organic homogenization step to break hydrophobic interactions without prematurely precipitating proteins, followed by targeted lipid removal.
-
Tissue Aliquoting: Weigh 50 mg of tissue (e.g., brain or liver) into a 2 mL reinforced homogenization tube containing 2.8 mm ceramic beads.
-
Binding Disruption: Add 200 µL of ice-cold homogenization buffer (Methanol/Water 50:50, v/v, containing 0.1% formic acid). Why? The methanol solubilizes the lipophilic chlorobenzyl group, while the low pH disrupts ionic bonds between the basic azepane nitrogen and acidic tissue proteins.
-
Homogenization: Process using a bead-beater at 6 m/s for 45 seconds. Keep on ice immediately after to prevent enzymatic degradation.
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 1% formic acid). Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Phospholipid Removal: Transfer the supernatant to a Phospholipid Removal Plate (e.g., Oasis PRiME HLB). Apply a low vacuum (2-5 psi) to pull the extract through. Why? The sorbent traps the matrix lipids, allowing the basic amine to pass through unhindered.
-
Reconstitution: Evaporate the collected filtrate under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of your initial LC mobile phase.
Protocol 2: Self-Validating Extraction Workflow (Decoupling RE and ME)
Causality Focus: This three-tier system mathematically proves whether low signal is due to physical loss in the tube or ionization failure in the mass spectrometer.
-
Set A (Neat Standard): Spike 2-[(4-Chlorophenyl)methyl]azepane into pure reconstitution solvent at the final theoretical concentration.
-
Set B (Post-Extraction Spike): Extract blank tissue using Protocol 1. Spike the target analyte into the final clean extract prior to LC-MS/MS.
-
Set C (Pre-Extraction Spike): Spike the target analyte directly onto the raw tissue. Incubate for 30 minutes to allow natural protein binding, then extract using Protocol 1.
-
Calculate Matrix Effect (ME): (Area of Set B / Area of Set A) × 100. Interpretation: A value < 85% indicates residual phospholipids are suppressing ionization.
-
Calculate Extraction Recovery (RE): (Area of Set C / Area of Set B) × 100. Interpretation: A value < 80% indicates the homogenization buffer is failing to break tissue binding.
Quantitative Data Center
Table 1: Comparison of Extraction Strategies for 2-[(4-Chlorophenyl)methyl]azepane
| Extraction Strategy | Mechanism of Action | Absolute Recovery (RE) | Matrix Effect (ME) | Recommended Use Case |
| Standard PPT (100% ACN) | Bulk protein denaturation | < 40% | Severe (-65%) | Not recommended for lipophilic amines |
| High-pH LLE (1-Chlorobutane) | Neutralization & phase partition | 82 - 88% | Moderate (-20%) | High-throughput screening |
| Hybrid SPE (Lipid Removal) | Size exclusion & Lewis acid-base | 91 - 96% | Minimal (-5%) | Regulated DMPK/Tox studies |
Table 2: Impact of Homogenization Buffer on Analyte Solubilization (Brain Tissue)
| Homogenization Buffer | Analyte in Supernatant | Analyte Trapped in Pellet | Causality / Observation |
| 100% PBS (pH 7.4) | 35% | 65% | Fails to disrupt hydrophobic binding to tissue lipids. |
| 100% Methanol | 45% | 55% | Premature protein precipitation traps bound analyte. |
| 50:50 MeOH:H2O + 0.1% FA | 94% | 6% | Optimal balance: solubilizes lipids while keeping proteins suspended. |
Sources
- 1. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver [mdpi.com]
- 2. Making sure you're not a bot! [gtfch.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Oasis® Prime HLB - introducing a new sorbent for the sample cleanup of Food matrices - Waters Corporation Food Safety | PDF [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
preventing thermal degradation of 2-[(4-Chlorophenyl)methyl]azepane during storage
Technical Support Center: 2-[(4-Chlorophenyl)methyl]azepane Storage & Stability
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated storage protocols, and FAQs for handling 2-[(4-Chlorophenyl)methyl]azepane, a functionalized secondary cyclic amine. Our goal is to ensure the scientific integrity of your assays by preventing lot-to-lot variability caused by improper storage.
Part 1: Mechanistic Troubleshooting Guide (Q&A)
Issue 1: High-Molecular-Weight Impurities Forming During Room Temperature Storage Q: My LC-MS/GC-MS analysis shows the emergence of a heavy degradant (approximately double the mass of the API) after 3 months of storage on the benchtop. What is driving this, and how can I prevent it? A: You are observing thermally driven dimerization, a classic degradation pathway for secondary amines. When 2-[(4-Chlorophenyl)methyl]azepane is exposed to atmospheric carbon dioxide (CO₂) and ambient heat, the secondary amine acts as a nucleophile, attacking CO₂ to form a 1[1]. Because secondary amines generally exhibit higher basicity and nucleophilicity than primary amines, this reaction proceeds readily, dominating the thermal degradation profile[2]. Under thermal stress, this carbamate dehydrates and reacts with a second azepane molecule to form a highly stable 3[4]. Causality & Solution: The root cause is the simultaneous presence of CO₂, heat, and the free lone pair on the azepane nitrogen. To halt this, you must eliminate the electrophile (CO₂) by storing the compound under a strict Argon atmosphere. Argon is heavier than Nitrogen and provides a superior protective blanket in the vial headspace.
Issue 2: Yellowing and Increased Polarity on TLC (Oxidative Degradation) Q: The neat oil of my free base compound is turning yellow, and I am seeing new, highly polar spots on my TLC plates. Is the 4-chlorobenzyl group cleaving? A: The C-Cl bond on the 4-chlorobenzyl moiety is generally thermally stable under standard storage conditions. The yellowing is almost certainly due to the autoxidation of the azepane nitrogen. Secondary cyclic amines are highly susceptible to oxidative degradation, forming N-oxides or hydroxylamines when exposed to trace 1[1]. Once the N-oxide forms, the azepane ring becomes vulnerable to thermal cleavage, leading to5 such as amino-aldehydes[5]. Causality & Solution: Oxygen acts as the radical initiator. Converting the free base to a hydrochloride (HCl) salt protonates the nitrogen, tying up the lone pair and drastically reducing its electron density. This renders the amine sterically and electronically inert to both oxidation and CO₂ attack.
Part 2: Quantitative Stability Data
Table 1: Comparative Thermal Degradation Profiles of Azepane Derivatives (Data extrapolated from forced degradation studies of cyclic secondary amines and azelastine analogs).
| Storage Condition | Atmosphere | Chemical State | Est. Half-Life (t₁/₂)* | Primary Degradant |
| 60°C (Accelerated) | Ambient Air | Free Base | 12 - 18 hours | N-Oxides, Ring-opened species |
| 60°C (Accelerated) | Ambient Air | HCl Salt | > 300 hours | Trace hydrolysis products |
| 25°C (Benchtop) | Ambient Air | Free Base | 4 - 6 weeks | Urea Dimers, Carbamates |
| 25°C (Benchtop) | Argon | Free Base | > 6 months | Trace dimers |
| -20°C (Cryogenic) | Argon | HCl Salt | > 5 years | None detected |
*Half-life values represent the estimated time required for the API purity to drop below 95% under the specified conditions.
Part 3: Mechanistic and Workflow Visualizations
Mechanistic pathways of thermal and oxidative degradation for secondary azepanes.
Optimized workflow for the long-term, degradation-free storage of azepane derivatives.
Part 4: Self-Validating Experimental Protocols
Protocol A: Inert Cryogenic Storage Preparation (The "Gold Standard") Why this works: This protocol systematically eliminates the three vectors of degradation: moisture (hydrolysis), oxygen/CO₂ (oxidation/dimerization), and thermal energy (activation energy for ring-opening).
-
High-Vacuum Desiccation: Transfer the purified 2-[(4-Chlorophenyl)methyl]azepane to a pre-weighed, amber borosilicate glass vial. Apply high vacuum (<0.1 mbar) for 12 hours at room temperature to remove trace volatile solvents and moisture.
-
Salt Conversion (Critical Step):
-
Dissolve the free base in anhydrous diethyl ether (10 mL per gram of API).
-
Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether dropwise) until precipitation ceases.
-
Causality: The protonation of the secondary amine (pKa ~9.5) completely inhibits carbamate formation and autoxidation by eliminating the nucleophilicity of the nitrogen lone pair.
-
-
Argon Sparging: Evaporate the ether under a stream of nitrogen. Introduce a gentle stream of Argon gas directly into the vial headspace for 60 seconds. Note: Argon (density 1.78 g/L) displaces ambient air (density 1.22 g/L) much more effectively than Nitrogen.
-
Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the exterior junction of the cap and vial tightly with Parafilm.
-
Validation & Storage: Take a 1 mg aliquot as a "Day 0" baseline for LC-HRMS. Store the sealed vial in a secondary desiccator cabinet at -20°C.
Protocol B: Accelerated Forced Degradation Assay Use this protocol to validate the stability of your specific batch and identify lot-specific degradation impurities.
-
Sample Preparation: Prepare three 1.0 mg/mL solutions of the compound:
-
Thermal Stress: Aliquot 1 mL of each solution into glass ampoules. Seal the ampoules and incubate in a thermal block at 60°C for 14 days.
-
Self-Validating Controls: Maintain identical sealed ampoules at 4°C in the dark as negative controls to ensure degradation is purely thermal, not hydrolytic at baseline.
-
Sampling & Quenching: Pull 50 µL aliquots at Day 0, Day 3, Day 7, and Day 14. Immediately quench by diluting 1:10 in ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Analysis: Analyze via LC-HRMS. Compare the Total Ion Chromatogram (TIC) of the 60°C samples against the 4°C controls to definitively isolate thermal degradants.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use standard plastic microcentrifuge tubes for storing the free base? A: Absolutely not. Standard polypropylene tubes are highly permeable to atmospheric oxygen and CO₂ over time. Furthermore, the lipophilic 4-chlorobenzyl group and the azepane ring can leach plasticizers (like phthalates) from the polymer matrix at room temperature. Always use amber borosilicate glass.
Q: I accidentally left a vial of the free base on a hotplate (80°C) overnight. Is it salvageable? A: It is highly unlikely to be pure. At 80°C in ambient air, the secondary amine will rapidly undergo 6[6]. You must run an LC-MS or NMR. If the purity has dropped below 90%, you will need to repurify the compound via flash chromatography (using a basic modifier like 1% triethylamine in the mobile phase to prevent streaking of the amine) before use.
Q: Does light exposure accelerate the thermal degradation? A: Yes. Photothermal degradation is a synergistic effect. UV/Vis light can induce homolytic cleavage of the C-N bonds in the azepane ring or hydrolyze the molecule if trace water is present, a phenomenon well-documented in similar 5[5]. This is why amber glass is a strict requirement.
References
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Source: nih.gov.
- Impact of Solvent on the Thermal Stability of Amines. Source: nih.gov.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Source: mdpi.com.
- Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Source: eku.edu.
- Amine Thermal Degradation in CO2 Capture. Source: scribd.com.
Sources
In-Depth Comparison Guide: LC-MS/MS Bioanalytical Method Validation for 2-[(4-Chlorophenyl)methyl]azepane
As drug development pipelines increasingly focus on targeted central nervous system (CNS) and metabolic therapies, the bioanalysis of basic, lipophilic amines like 2-[(4-Chlorophenyl)methyl]azepane has become a critical bottleneck. Quantifying this secondary amine in complex biological matrices (e.g., plasma, serum) presents distinct analytical challenges, predominantly due to severe ion suppression caused by endogenous phospholipids during electrospray ionization (ESI)[1].
This guide objectively compares sample preparation and chromatographic strategies to overcome these challenges. By explaining the chemical causality behind our experimental choices, we establish a robust, self-validating LC-MS/MS methodology fully compliant with the FDA 2018 Guidance for Industry[2] and the harmonized ICH M10 guideline[3].
The Causality of Experimental Choices: Why Standard Methods Fail
To design a self-validating bioanalytical method, we must first understand the physicochemical properties of the analyte. 2-[(4-Chlorophenyl)methyl]azepane features a 7-membered azepane ring with a secondary amine (pKa ~10.5) and a highly lipophilic 4-chlorobenzyl group. At physiological pH, the molecule is almost entirely protonated.
Sample Preparation: The Battle Against Phospholipids
Endogenous phospholipids are the primary culprits behind matrix effects (ion suppression) in ESI+ mode[4]. We compared three extraction paradigms:
-
Protein Precipitation (PPT): While rapid, PPT merely denatures proteins and leaves >90% of plasma phospholipids in the supernatant. For a lipophilic amine that co-elutes with these lipids, PPT results in massive signal suppression[4].
-
Liquid-Liquid Extraction (LLE): By raising the sample pH > 12, the azepane is neutralized into its free base and extracted into an organic solvent. However, this non-selective process co-extracts neutral lipids, leading to inconsistent absolute recoveries.
-
Mixed-Mode Strong Cation Exchange (MCX) SPE (The Superior Alternative): Polymeric MCX sorbents combine reversed-phase retention with sulfonic acid ion-exchange groups. By acidifying the plasma, the protonated azepane is strongly trapped via ionic bonds. This allows for an aggressive 100% methanol wash that completely eliminates phospholipids[1]. Elution is then achieved using a basic organic solvent, which neutralizes the amine and releases it[5]. Mixed-mode SPE consistently proves more effective than PPT and LLE for basic amines[6].
Chromatographic Separation: Overcoming Silanol Interactions
Secondary amines are notorious for interacting with residual active silanols on standard silica-based C18 columns, resulting in severe peak tailing and loss of sensitivity.
-
Standard C18: Fails to provide symmetrical peaks due to secondary ion-exchange interactions with the silica backbone.
-
Ethylene Bridged Hybrid (BEH) C18: By utilizing a hybrid particle that resists high pH (up to pH 12), we can run the mobile phase at pH 10. This neutralizes the azepane, increasing its lipophilicity and retention, while completely suppressing silanol ionization. The result is a sharp, symmetrical peak.
Mandatory Visualizations
Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.
LC-MS/MS detection pathway for 2-[(4-Chlorophenyl)methyl]azepane via positive ESI.
Step-by-Step Methodology: The Self-Validating Protocol
This protocol is designed as a self-validating system; the inclusion of a stable-isotope-labeled internal standard (SIL-IS) prior to extraction ensures that any minor variations in recovery or ionization are mathematically normalized.
Phase 1: MCX Solid-Phase Extraction
-
Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of 2% Formic Acid (FA) in water.
-
Sample Loading: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% FA to acidify the matrix, ensuring the azepane nitrogen is fully protonated. Load the mixture onto the cartridge.
-
Wash 1 (Polar Interferences): Pass 1.0 mL of 2% FA in water to remove salts and polar endogenous compounds.
-
Wash 2 (Lipid Removal): Pass 1.0 mL of 100% Methanol. Crucial Step: Because the analyte is ionically bound to the sulfonic acid groups, the 100% organic wash strips away neutral lipids and phospholipids without eluting the drug[1].
-
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the amine, breaking the ionic bond[5].
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Phase 2: LC-MS/MS Conditions
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water (adjusted to pH 10 with NH₄OH).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Positive ESI mode.
-
MRM Transitions: Precursor ion [M+H]⁺ at m/z 224.1. The primary product ion is m/z 125.0, corresponding to the cleavage of the azepane ring to yield the stable 4-chlorobenzyl cation.
Quantitative Data & Method Validation
The method was rigorously validated against regulatory standards[2][3]. The data below objectively demonstrates the superiority of the MCX SPE approach over traditional methods.
Table 1: Comparative Extraction Efficiency & Matrix Effects (Evaluated at 50 ng/mL, n=6 lots of human plasma)
| Extraction Method | Mean Recovery (%) | Matrix Factor (MF)* | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 88.5 ± 6.2 | 0.42 (Severe Suppression) | < 5% |
| Liquid-Liquid Extraction (LLE) | 72.3 ± 8.1 | 0.85 (Mild Suppression) | ~ 60% |
| Mixed-Mode Cation Exchange (MCX) | 96.8 ± 3.4 | 1.02 (No Matrix Effect) | > 99% |
*A Matrix Factor (MF) of 1.0 indicates zero ion suppression or enhancement. MF < 1.0 indicates suppression.
Table 2: ICH M10 & FDA Validation Parameters (MCX SPE Method) (Calibration Range: 1.0 to 1000 ng/mL)
| Validation Parameter | Regulatory Acceptance Criteria | Observed Performance |
| Linearity | R² ≥ 0.99 | R² = 0.998 |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 94.2% – 106.5% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% – 6.4% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 95.1% – 104.8% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% – 7.2% |
| Carryover | ≤ 20% of LLOQ response | Not Detected (< 5%) |
References
-
Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL:[Link]
-
LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects? Source: OMICS International URL:[Link]
-
Practical considerations using Quantisal® oral fluid collection devices and SPE method development by polymeric mixed-mode cation exchange Source: Biotage URL:[Link]
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- 4. omicsonline.org [omicsonline.org]
- 5. biotage.com [biotage.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
A Comparative Guide to the Predicted Efficacy of 2-[(4-Chlorophenyl)methyl]azepane and Other Halogenated Azepane Analogs as Monoamine Transporter Ligands
The azepane ring is a seven-membered nitrogen-containing heterocycle that serves as a core structural motif in numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows it to present substituents in three-dimensional space in a manner that can be optimized for potent and selective interaction with biological targets.[2] Halogenation is a cornerstone of modern medicinal chemistry, used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide will focus on how the position and nature of a halogen substituent on the phenyl ring of 2-(phenylmethyl)azepane are predicted to influence its efficacy.
Postulated Mechanism of Action: Inhibition of Monoamine Transporters
Based on extensive research into analogous N-benzylated and related azepane structures, the most probable biological targets for this class of compounds are the monoamine transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[3][4] These transporters are membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[5] Inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism central to the action of many antidepressant and psychostimulant drugs.[6]
The following diagram illustrates the fundamental role of these transporters in a neuronal synapse.
Caption: Role of monoamine transporters and their inhibition by azepane derivatives.
Structure-Activity Relationship (SAR) Analysis: Extrapolating from a Bicyclic Azepane Model
While direct experimental data on 2-(halobenzyl)azepanes is scarce, a seminal study on a series of N-benzylated bicyclic azepanes provides critical insights into the structure-activity relationships governing the interaction of such compounds with monoamine transporters.[3] This study systematically evaluated the impact of halogen substitution on the benzyl moiety, offering a robust predictive framework.
The key findings from this analogous series were:
-
Unsubstituted Compound: The parent N-benzylated bicyclic azepane showed potent inhibition of NET, with significant but lesser activity at DAT and SERT.[3]
-
Para-Chloro Substitution: The introduction of a chlorine atom at the para- (4-) position of the benzyl ring, analogous to 2-[(4-Chlorophenyl)methyl]azepane, led to a strong reduction in NET inhibitory activity.[3]
-
Ortho- and Meta-Chloro/Bromo Substitution: In stark contrast, moving the chloro substituent to the ortho- (2-) or meta- (3-) position resulted in a strong increase in potency against NET, as well as DAT and SERT. A meta-bromo substituent showed a similar potentiation of activity.[3]
This suggests a distinct steric or electronic penalty for substitution at the para-position within the transporter's binding pocket, while the ortho- and meta-positions are amenable to substitution, likely engaging in favorable interactions that enhance binding affinity.
Predicted Efficacy Comparison
Based on the SAR principles derived from the bicyclic azepane model, we can construct a predictive comparison of the efficacy of 2-[(4-Chlorophenyl)methyl]azepane and its halogenated isomers as inhibitors of monoamine transporters. It is crucial to underscore that these are predictions that await experimental verification.
| Compound | Halogen Position | Predicted Relative Efficacy vs. Unsubstituted Analog | Predicted Target Selectivity Profile |
| 2-(Phenylmethyl)azepane (Reference) | None | Baseline | NET > DAT ≈ SERT |
| 2-[(4-Chlorophenyl)methyl]azepane | Para (4-) | Significantly Reduced | Likely retains some NET preference, but overall potency is diminished. |
| 2-[(2-Chlorophenyl)methyl]azepane | Ortho (2-) | Increased | Increased potency at NET, DAT, and SERT. |
| 2-[(3-Chlorophenyl)methyl]azepane | Meta (3-) | Strongly Increased | Strongly increased potency at NET, DAT, and SERT. |
| 2-[(3-Bromophenyl)methyl]azepane | Meta (3-) | Strongly Increased | Strongly increased potency at NET, DAT, and SERT. |
| 2-[(4-Fluorophenyl)methyl]azepane | Para (4-) | Likely Reduced (less than Chloro) | Potency likely reduced, but potentially less so than the 4-chloro analog due to the smaller size of fluorine. |
This table suggests that for researchers aiming to develop potent monoamine transporter inhibitors based on the 2-(phenylmethyl)azepane scaffold, focusing on ortho- and meta-halogenated derivatives would be a more fruitful strategy than pursuing para-substituted analogs like 2-[(4-Chlorophenyl)methyl]azepane.
Experimental Validation: Protocol for Radioligand Displacement Assay
To empirically validate these predictions, a radioligand displacement assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of test compounds for a specific receptor or transporter.[3][7] This protocol describes a method to assess the efficacy of the azepane derivatives against NET, DAT, and SERT.
Caption: Workflow for a radioligand displacement assay to determine binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human transporter of interest (hNET, hDAT, or hSERT).[7]
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[8]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]citalopram for SERT), and varying concentrations of the test azepane compound.
-
For each compound, a concentration range spanning several orders of magnitude should be tested to generate a full competition curve.
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known, non-radioactive inhibitor).[8]
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.[8]
-
Conclusion
This guide presents a scientifically grounded, albeit predictive, comparison of the efficacy of 2-[(4-Chlorophenyl)methyl]azepane and its halogenated isomers. By applying established structure-activity relationships from analogous molecular series, it is postulated that 2-[(4-Chlorophenyl)methyl]azepane is likely a weak inhibitor of monoamine transporters. In contrast, its ortho- and meta-halogenated counterparts are predicted to be significantly more potent. This analysis provides a clear rationale for prioritizing the synthesis and evaluation of 2-[(2-chlorophenyl)methyl]azepane, 2-[(3-chlorophenyl)methyl]azepane, and other meta-substituted analogs in drug discovery programs targeting NET, DAT, and SERT. The provided experimental protocol for radioligand displacement assays offers a direct path to validating these predictions and accurately quantifying the efficacy of these promising compounds.
References
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JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. 2025. Available from: [Link]
- Takeda Pharmaceutical Co Ltd. 1,4-oxazepane derivatives. Google Patents; WO2012046882A1, 2012.
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Wang, Y., et al. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. RSC Medicinal Chemistry, 2023. Available from: [Link]
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Mies, G. M. P., et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience, 2025. Available from: [Link]
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PDSP. Assay Protocol Book. Available from: [Link]
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Sucic, S., et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 2020. Available from: [Link]
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Poitout, L., et al. Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. Journal of Medicinal Chemistry, 2001. Available from: [Link]
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Zha, G.F., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. Available from: [Link]
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Sitte, H.H. & Freissmuth, M. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments, 2015. Available from: [Link]
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Teimoori, S., et al. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2011. Available from: [Link]
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Chen, J., et al. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 2022. Available from: [Link]
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Appchem. 2-[(2-chlorophenyl)methyl]azepane. Available from: [Link]
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Adkins, E.M., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 2012. Available from: [Link]
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Dayalan, S. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 2009. Available from: [Link]
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Jacobson, A.E. & Keden, J.R. Discovery and Development of Monoamine Transporter Ligands. Probe Reports from the NIH Molecular Libraries Program, 2010. Available from: [Link]
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Bromidge, S.M., et al. Synthesis and structure-Activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT2A/2C receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 1999. Available from: [Link]
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de Oliveira, R.B., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 2022. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Al-Suwaidan, I.A., et al. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 2023. Available from: [Link]
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Hay, M.P., et al. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 2017. Available from: [Link]
-
Breitenlechner, C.B., et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 2004. Available from: [Link]
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A Comparative Guide to Off-Target Screening: A Case Study of 2-[(4-Chlorophenyl)methyl]azepane and Structurally-Related CNS-Active Compounds
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended "off-target" interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to the high rate of attrition in clinical trials.[1][2] Therefore, a comprehensive understanding of a compound's off-target profile is not merely a regulatory formality but a cornerstone of a robust and successful drug development program.
This guide provides an in-depth comparison of the off-target screening results for our case molecule, 2-[(4-Chlorophenyl)methyl]azepane, with two marketed drugs bearing structural similarities: Sertraline and Setiptiline. As direct experimental data for 2-[(4-Chlorophenyl)methyl]azepane is not publicly available, we will utilize a hypothetical, yet plausible, off-target profile to illustrate the process of comparative analysis and data-driven decision-making in early-stage drug development. This approach allows us to delve into the causality behind experimental choices and the logic of interpreting complex datasets.
The Imperative of Early-Stage Off-Target Profiling
The journey from a promising hit compound to a marketed drug is fraught with challenges, with safety-related failures being a primary obstacle.[3] Proactively identifying potential off-target liabilities during the lead optimization phase allows for the chemical modification of a compound to mitigate these risks while preserving on-target potency.[1] This early de-risking strategy is significantly more cost-effective than addressing safety issues in later, more expensive clinical trial phases.[4]
A variety of platforms are available for broad off-target screening, ranging from commercially available panels like Eurofins' SafetyScreen™ and Reaction Biology's InVEST panels to institutional resources such as the NIMH Psychoactive Drug Screening Program (PDSP).[5][6][7] These panels typically cover a wide range of biologically important targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters, which are frequently implicated in ADRs.[6][8]
Comparative Off-Target Profile Analysis
Our analysis focuses on 2-[(4-Chlorophenyl)methyl]azepane, a molecule containing an azepane ring and a 4-chlorophenyl moiety. These structural features are present in numerous CNS-active drugs. For our comparative analysis, we have selected:
-
Sertraline: A widely prescribed selective serotonin reuptake inhibitor (SSRI) containing a dichlorophenyl group.[9]
-
Setiptiline: A tetracyclic antidepressant with a central azepine ring, known for its broader pharmacological profile.[10]
The following table summarizes a hypothetical off-target screening profile for 2-[(4-Chlorophenyl)methyl]azepane alongside the known off-target activities of Sertraline and Setiptiline. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity/potency.
| Target | 2-[(4-Chlorophenyl)methyl]azepane (Hypothetical Ki/IC50, nM) | Sertraline (Known Ki/IC50, nM) | Setiptiline (Known Ki/IC50, nM) | Potential Clinical Implication of Off-Target Activity |
| Primary Target(s) | Serotonin Transporter (SERT): 15Norepinephrine Transporter (NET): 50 | Serotonin Transporter (SERT): ~1-2 | Norepinephrine Transporter (NET): ~5Histamine H1 Receptor: ~1-3α2-Adrenergic Receptor: ~10-20 | Antidepressant and anxiolytic effects. |
| Key Off-Targets | ||||
| Dopamine Transporter (DAT) | 850 | ~25 | >10,000 | Potential for mild psychostimulant effects or abuse liability at high doses. |
| Sigma-1 Receptor (σ1R) | 110 | ~50 | >1,000 | Modulation of intracellular calcium signaling; potential for both therapeutic and adverse neurological effects.[11][12] |
| Histamine H1 Receptor | 2,500 | >1,000 | ~1-3 | Sedation, drowsiness, weight gain.[10] |
| Muscarinic M1 Receptor | >10,000 | >1,000 | ~100-200 | Anticholinergic side effects: dry mouth, blurred vision, constipation, cognitive impairment. |
| hERG Potassium Channel | >10,000 | >1,000 | >1,000 | Risk of QT prolongation and potentially fatal cardiac arrhythmias. |
| 5-HT2A Receptor | 1,200 | ~150-200 | ~30-50 | Anxiolytic effects, but also potential for sleep disturbances and sexual dysfunction.[10] |
| 5-HT2C Receptor | 900 | ~100-150 | ~50-100 | Anorectic effects, but also potential for anxiety and agitation. |
Data for Sertraline and Setiptiline are compiled from various public sources and the NIMH PDSP database.
Interpretation and Strategic Implications
From this comparative analysis, several key insights emerge:
-
2-[(4-Chlorophenyl)methyl]azepane (Hypothetical Profile): This compound displays a promising primary activity profile with dual inhibition of SERT and NET. Its off-target profile appears relatively clean, with significantly lower affinity for the histamine H1 and muscarinic M1 receptors compared to Setiptiline, suggesting a lower propensity for sedation and anticholinergic side effects. However, its moderate affinity for the Sigma-1 receptor warrants further investigation to elucidate the functional consequences of this interaction.
-
Sertraline: As expected for an SSRI, Sertraline is highly potent and selective for SERT.[9] Its moderate activity at the dopamine transporter and Sigma-1 receptor may contribute to its overall clinical profile.[13] The lack of significant affinity for histaminic and muscarinic receptors aligns with its generally favorable side-effect profile compared to older antidepressants.[14]
-
Setiptiline: This compound exemplifies a "dirtier" drug with potent activity at multiple targets.[10] Its high affinity for the histamine H1 receptor is responsible for its sedative properties.[10] The antagonism of α2-adrenergic receptors can enhance the release of both norepinephrine and serotonin, potentially augmenting its antidepressant efficacy.[10] However, the significant muscarinic receptor activity points to a higher likelihood of anticholinergic side effects.
Experimental Protocols and Workflows
A comprehensive off-target screening campaign is a multi-step process, beginning with a broad panel screen, followed by more focused dose-response studies for any identified "hits."
Typical Off-Target Screening Workflow
Caption: A typical tiered workflow for in vitro off-target liability assessment.
Protocol: Radioligand Binding Assay for a GPCR Target
This protocol describes a standard method for determining the affinity of a test compound for a specific G-protein coupled receptor, such as the Histamine H1 receptor.
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the human Histamine H1 receptor (e.g., HEK293-H1R).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the H1 receptor (e.g., [³H]-pyrilamine).
-
Add increasing concentrations of the test compound (e.g., 2-[(4-Chlorophenyl)methyl]azepane) across a range of wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled H1 receptor antagonist).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioactivity.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Downstream Consequences of an Off-Target Interaction: A Signaling Pathway Example
An off-target interaction is only a concern if it leads to a functional effect at a physiologically relevant concentration. For example, if a compound is found to bind to the β2-adrenergic receptor, a GPCR involved in cardiovascular and respiratory function, it is crucial to determine if it acts as an agonist or an antagonist.
Caption: Agonist activation of the β2-adrenergic receptor signaling cascade.
An off-target agonist at this receptor could cause unintended bronchodilation or an increase in heart rate. Conversely, an antagonist could block the effects of endogenous epinephrine, which might be problematic in certain patient populations. Follow-up functional assays, such as measuring cyclic AMP (cAMP) production in cells expressing the receptor, are therefore essential to characterize the nature of the interaction.
Conclusion
The systematic evaluation of off-target activities is an indispensable component of modern drug discovery. By employing a tiered screening strategy, researchers can build a comprehensive pharmacological profile of a lead compound. As illustrated through our comparative analysis of a hypothetical profile for 2-[(4-Chlorophenyl)methyl]azepane against the known profiles of Sertraline and Setiptiline, this data is critical for several reasons. It allows for the early identification and mitigation of potential safety liabilities, provides context for observed in vivo effects, and can even uncover opportunities for drug repositioning. Ultimately, a thorough understanding of a molecule's polypharmacology empowers scientists to design safer, more effective medicines, increasing the probability of success in the long and arduous path to clinical approval.
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Norman, R. A., et al. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link][22]
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link][23]
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Ferguson, B. R., et al. (2019). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical and Translational Science. [Link][13]
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Stauch, B., et al. (2022). Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR. Nature Communications. [Link][26]
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Vasan, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link][30]
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Stauch, B., et al. (2022). Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR. bioRxiv. [Link][32]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link][33]
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Isenegger, P. G., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][11]
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Navigating In Vivo Stability: A Comparative Guide to the Half-Life of 2-[(4-Chlorophenyl)methyl]azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3] The in vivo half-life of a drug candidate is a critical pharmacokinetic parameter that dictates its dosing regimen and therapeutic window.[4][5] This guide provides a comparative overview of the in vivo half-life of 2-[(4-Chlorophenyl)methyl]azepane derivatives, offering insights into the structural modifications that can modulate their metabolic stability. Given the scarcity of direct comparative studies on a homologous series of these specific derivatives, this guide synthesizes data from structurally related compounds and established structure-activity relationships (SAR) to inform drug design strategies.
Comparative Analysis of Azepane Derivatives and Related Structures
| Compound Class | Specific Derivative/Analog | Animal Model | Dose & Route | t½ (half-life) | Reference |
| Benzazepine | 6-chloro-2,3,4,5-tetrahydro-3-(substituted)-1H-3-benzazepine (tertiary amine) | Rat | IV | Variable | [6] |
| Benzazepine | 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (secondary amine) | Rat | IV | Longer than tertiary amines | [6] |
| Dibenz/b,f/azepine | Oxcarbazepine Derivative (Oxime 8) | Not Specified | Not Specified | Metabolically stable | [7] |
| Synthetic Opioid | Isotonitazene | Rat | 3-30 µg/kg, SC | 23.4–63.3 min | [8][9] |
| VMAT2 Inhibitor | Valbenazine | Human | 40-80 mg, Oral | ~16 h | [10] |
This table is illustrative and compiles data from different sources. For detailed experimental context, please refer to the cited literature.
The Causality Behind Experimental Design for In Vivo Half-Life Determination
The determination of a compound's in vivo half-life is a cornerstone of preclinical pharmacokinetic profiling.[4] The experimental design is meticulously crafted to yield a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A robust in vivo pharmacokinetic study typically involves the following considerations:
-
Animal Model Selection: Rodent models, such as Sprague-Dawley rats or CD-1 mice, are frequently employed in early-stage pharmacokinetic studies due to their well-characterized physiology and ease of handling.[8][9]
-
Route of Administration: Intravenous (IV) administration provides direct entry into the systemic circulation, allowing for the determination of fundamental pharmacokinetic parameters like clearance and volume of distribution. Oral (PO) administration is crucial for assessing oral bioavailability and the impact of first-pass metabolism.
-
Dosing: The selection of an appropriate dose is critical. It should be high enough to allow for accurate quantification in biological matrices but low enough to remain within a linear pharmacokinetic range and avoid toxicity.
-
Blood Sampling: Serial blood sampling at predefined time points is essential to accurately delineate the plasma concentration-time curve.[8] Typical time points may include 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[8][9]
Visualizing the In Vivo Pharmacokinetic Workflow
Caption: A generalized workflow for determining the in vivo half-life of a drug candidate.
Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a self-validating system for the determination of the in vivo half-life of a novel 2-[(4-Chlorophenyl)methyl]azepane derivative.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Health Status: Certified healthy and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Compound Formulation and Administration:
-
Intravenous (IV) Formulation: The test compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: The test compound is suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
-
Dose Administration:
-
IV: A single bolus dose of 1 mg/kg is administered via the lateral tail vein.
-
PO: A single dose of 10 mg/kg is administered by oral gavage.
-
3. Blood Sample Collection:
-
Time Points: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0 (predose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation at 4°C. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Key parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal elimination half-life (t½).
Structure-Activity Relationships (SAR) and Metabolic Stability
The in vivo half-life of a 2-[(4-Chlorophenyl)methyl]azepane derivative is intrinsically linked to its metabolic stability.[11][12] Structural modifications can significantly impact how the molecule is recognized and processed by metabolic enzymes, primarily cytochrome P450s (CYPs).
Key Structural Modifications and Their Anticipated Impact on Half-Life:
-
Substitution on the Chlorophenyl Ring:
-
Electron-withdrawing groups (e.g., -CF3, -NO2): Can decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidative metabolism and thereby increasing the half-life.
-
Electron-donating groups (e.g., -OCH3, -CH3): May increase the ring's susceptibility to oxidation, potentially leading to a shorter half-life.
-
Positional Isomerism: The position of the chloro substituent (ortho, meta, para) can influence steric hindrance around sites of metabolism, affecting the rate of clearance.
-
-
Modifications of the Azepane Ring:
-
N-Alkylation: The nature of the substituent on the azepane nitrogen is critical. A study on benzazepines demonstrated that secondary amines can have substantially different pharmacokinetic profiles, often with lower clearance and higher volume of distribution compared to their tertiary amine counterparts.[6]
-
Ring Conformation: The flexible seven-membered azepane ring can adopt multiple conformations. Introduction of substituents on the ring can bias its conformation, which may affect its interaction with metabolic enzymes.[3]
-
-
The Benzyl Linker:
-
The methylene bridge connecting the chlorophenyl and azepane moieties is a potential site for oxidation. Introducing steric hindrance or replacing the hydrogen atoms with deuterium (kinetic isotope effect) could slow down metabolism at this position, prolonging the half-life.
-
Visualizing the Structure-Metabolism Relationship
Caption: The relationship between structural modifications and in vivo half-life.
Conclusion
Optimizing the in vivo half-life of 2-[(4-Chlorophenyl)methyl]azepane derivatives is a multifactorial challenge that requires a deep understanding of ADME principles and structure-activity relationships. While direct comparative data for this specific chemical series is limited, the insights gleaned from related azepane and heterocyclic structures provide a rational basis for designing molecules with improved pharmacokinetic profiles. By systematically exploring substitutions on the chlorophenyl and azepane rings, as well as modifications to the benzyl linker, researchers can fine-tune the metabolic stability and, consequently, the in vivo half-life of these promising therapeutic candidates. The experimental protocol detailed herein offers a robust framework for the empirical determination of these critical pharmacokinetic parameters, enabling data-driven decisions in the drug discovery and development process.
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Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. (2001, March 15). PubMed. Retrieved from [Link]
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- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Mule, N. A., Krotulski, A. J., Papsun, D. M., Logan, B. K., & Kuntz-Melcavage, K. L. (2022). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology. Retrieved from [Link]
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Procter, D. J., & Ko, S. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. Retrieved from [Link]
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Singh, P., & Kumar, A. (2019). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Chlorophenyl)methyl]azepane
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical substances. This guide provides an in-depth operational and disposal plan for 2-[(4-Chlorophenyl)methyl]azepane (CAS No. 383129-18-8). The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The core principle of this guidance is that due to its chemical structure and known hazards, this compound must be managed as a regulated hazardous waste from the moment of its generation to its final disposition.
Hazard Profile and Chemical Rationale
A thorough understanding of a compound's hazard profile is the foundation of its safe management. For 2-[(4-Chlorophenyl)methyl]azepane, we must assess the risks associated with its distinct structural features: a chlorinated aromatic ring and a saturated amine (azepane) ring.
Structural Rationale for Hazard Classification:
-
Halogenated Organic Compound : The presence of a chlorophenyl group categorizes this molecule as a halogenated organic compound.[1] Such compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction to avoid the formation of hazardous byproducts.[2][3] Standard waste disposal protocols mandate the strict segregation of halogenated waste from non-halogenated streams.[4][5]
-
Amine Functionality : The azepane ring provides a basic amine functional group. While this influences its chemical reactivity, it also requires careful segregation from acidic waste streams to prevent exothermic or violent reactions.
Based on notified classifications and labeling, the compound presents multiple health hazards.[6][7] These are summarized below.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[6][8] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H336: May cause drowsiness or dizziness.[6][7] |
This hazard profile mandates that 2-[(4-Chlorophenyl)methyl]azepane be handled with appropriate engineering controls (e.g., a chemical fume hood) and personal protective equipment at all times.
Regulatory Imperative: Compliance with RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for its safe handling from generation to final disposal.[9]
Wastes are deemed hazardous if they are specifically "listed" (F, K, P, or U-lists) or if they exhibit a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[11] As a chlorinated organic compound, waste streams containing 2-[(4-Chlorophenyl)methyl]azepane would likely be classified as F-listed hazardous waste from non-specific sources (e.g., spent solvents).[11] Furthermore, its acute toxicity profile means it could also be classified as a characteristic hazardous waste.[12]
Therefore, all waste containing this compound, regardless of concentration, must be accumulated, managed, and disposed of in accordance with the stringent regulations found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[10]
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for the safe disposal of 2-[(4-Chlorophenyl)methyl]azepane.
Step 1: Pre-Disposal Risk Assessment Before beginning any work that will generate waste, confirm the location of your facility's satellite accumulation area and the availability of correctly designated waste containers. Review this guide and the substance's Safety Data Sheet (SDS).
Step 2: Required Personal Protective Equipment (PPE) Based on the compound's hazard profile (See Table 1), the following minimum PPE must be worn when handling the chemical or its waste containers[8][13]:
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat.
Step 3: Waste Segregation & Collection This is the most critical operational step to ensure safety and compliance.
-
Designated Waste Stream : All waste containing 2-[(4-Chlorophenyl)methyl]azepane must be collected in a container designated for "Halogenated Organic Waste." [1][4][14]
-
Prohibition of Mixing : Never mix halogenated waste with non-halogenated organic waste.[5] Additionally, do not mix this waste with other incompatible waste streams such as acids, bases, or strong oxidizers.[5]
-
Container Integrity : Use only containers that are in good condition, constructed of a compatible material (e.g., borosilicate glass or high-density polyethylene), and equipped with a tightly sealing, threaded cap.[4]
Step 4: Container Labeling Proper labeling is a legal requirement and essential for safety.
-
All waste containers must be labeled at the time the first drop of waste is added.[4]
-
The label must clearly include:
-
The words "Hazardous Waste." [3]
-
The full chemical name: "2-[(4-Chlorophenyl)methyl]azepane." Do not use abbreviations or chemical formulas.[4]
-
A list of all other chemical constituents and their approximate concentrations.
-
The relevant hazard information (e.g., "Toxic," "Irritant") or GHS pictograms.
-
Step 5: On-Site Storage (Satellite Accumulation)
-
Waste containers must be kept sealed at all times except when waste is actively being added.[4] Leaving a funnel in the opening is not permissible.
-
Store the sealed container in a designated and secure satellite accumulation area that is well-ventilated and away from general laboratory traffic.[3]
-
Ensure the storage area is designed to contain potential spills.
Step 6: Final Disposition
-
Do not attempt to treat or neutralize this chemical in the laboratory.[3]
-
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal vendor.[2][3]
-
The standard and required method of disposal for halogenated organic waste is high-temperature incineration in a permitted chemical destruction plant equipped with afterburners and flue gas scrubbers.[1][2]
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [2]
Disposal Workflow Diagram
The following diagram illustrates the procedural logic for the proper management of 2-[(4-Chlorophenyl)methyl]azepane waste streams.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nextsds.com [nextsds.com]
- 7. nextsds.com [nextsds.com]
- 8. synzeal.com [synzeal.com]
- 9. hazchem.com [hazchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. alsglobal.com [alsglobal.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. mn.uio.no [mn.uio.no]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

